ETP-46321
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-8-morpholin-4-ylimidazo[1,2-a]pyrazin-6-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N9O3S/c1-33(30,31)29-4-2-26(3-5-29)12-16-13-28-14-17(15-10-22-20(21)23-11-15)25-19(18(28)24-16)27-6-8-32-9-7-27/h10-11,13-14H,2-9,12H2,1H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDVDMWRKFZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ETP-46321: A Technical Guide to its Mechanism of Action as a Potent PI3Kα/δ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide-3-kinase alpha (PI3Kα) and delta (PI3Kδ). The information presented herein is compiled from preclinical research and is intended to provide a comprehensive resource for professionals in the fields of oncology, cell signaling, and drug development.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound is an imidazopyrazine derivative that exerts its anti-neoplastic effects by potently and selectively inhibiting the catalytic activity of Class I PI3K isoforms, with primary activity against p110α and p110δ.[1] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In many human cancers, this pathway is aberrantly hyperactivated, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit) or loss of the tumor suppressor PTEN.[1]
By inhibiting PI3Kα and PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effector proteins, most notably the serine/threonine kinase Akt. The inhibition of Akt activation is a key downstream consequence of this compound activity, leading to a cascade of anti-proliferative and pro-apoptotic effects.[1] Preclinical studies have demonstrated that treatment with this compound leads to a significant reduction in the phosphorylation of Akt at both the PDK1 site (Threonine 308) and the mTORC2 site (Serine 473).
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| Target | Ki (nM) |
| p110α (wild-type) | 2.3 |
| p110α (E542K mutant) | 1.89 |
| p110α (E545K mutant) | 1.77 |
| p110α (H1047R mutant) | 2.33 |
| p110δ | 14.2 |
| p110β | 170 |
| p110γ | 179 |
Data compiled from publicly available sources.
Table 2: Selectivity Profile of this compound
| Kinase | IC50 |
| mTOR | > 5 µM |
| DNA-PK | > 5 µM |
| Panel of 287 other protein kinases | No significant inhibition |
Data compiled from publicly available sources.[1]
Table 3: In Vitro Cellular Activity and In Vivo Pharmacokinetic Properties
| Parameter | Value |
| Cellular Activity | |
| Akt Phosphorylation IC50 (U2OS cells) | 8.3 nM |
| Pharmacokinetics (BALB/c mice) | |
| Oral Bioavailability | 90% |
| In Vivo Clearance | 0.6 L/h/kg |
| Volume of Distribution | 0.02 L |
Data compiled from publicly available sources.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound. These are representative protocols based on standard practices in the field.
In Vitro PI3K Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against various PI3K isoforms.
Methodology: A luminescence-based kinase assay that measures the amount of ADP produced is a common method.
Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in the kinase assay buffer.
-
Kinase Assay Buffer: Example: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.
-
PI3K Enzymes: Reconstitute recombinant human PI3K enzymes (e.g., p110α/p85α, p110δ/p85α) in kinase dilution buffer.
-
Substrate Solution: Prepare a solution of phosphatidylinositol-4,5-bisphosphate (PIP2) in the assay buffer.
-
ATP Solution: Prepare ATP at the desired concentration in the kinase assay buffer.
Assay Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 4 µL of the diluted PI3K enzyme/lipid substrate mixture to each well.
-
Initiate the reaction by adding 0.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves depleting the remaining ATP and then converting the generated ADP back to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or Ki value.
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of Akt in a cellular context.
Methodology:
Cell Culture and Treatment:
-
Seed cancer cells (e.g., U2OS, U87 MG) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified period (e.g., 2-4 hours).
-
Optionally, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15-30 minutes before harvesting.
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an imaging system.
Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Western blot analysis of Akt phosphorylation.
In Vivo Efficacy
This compound has demonstrated anti-tumor activity in preclinical xenograft models.[1] In studies using U87 MG glioblastoma xenografts, a single treatment with this compound induced a reduction in the phosphorylation of Akt.[1] Furthermore, once-daily treatment with this compound delayed the growth of HT-29 colon carcinoma and A549 lung carcinoma xenografts.[1] The compound also showed synergistic effects when combined with cytotoxic agents like doxorubicin (B1662922) in an ovarian cancer model.[1] These findings, supported by its good oral bioavailability, highlight the potential of this compound as a therapeutic agent for cancers with a dependency on the PI3K signaling pathway.[1]
References
ETP-46321: A Technical Guide to the Dual PI3Kα/δ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. This compound has demonstrated significant anti-proliferative and anti-tumor activity in preclinical models, positioning it as a promising candidate for cancer therapy. This document details the biochemical and cellular activity of this compound, its mechanism of action within the PI3K/AKT signaling pathway, and provides detailed protocols for key experimental assays. All quantitative data is presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction to this compound
This compound is an imidazopyrazine derivative that has been identified as a potent inhibitor of PI3Kα and, to a lesser extent, PI3Kδ.[1] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide variety of human cancers.[2][3] this compound's dual inhibitory activity against the ubiquitously expressed PI3Kα and the hematopoietic-restricted PI3Kδ suggests its potential therapeutic application in both solid and hematological malignancies.[1][4] Preclinical studies have shown that this compound effectively inhibits PI3K signaling, leading to cell cycle arrest and the suppression of tumor growth in various cancer models.[1]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the catalytic activity of the p110α and p110δ subunits of Class IA PI3Ks.[1][4] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The subsequent reduction in PIP3 levels at the plasma membrane leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][5] The inhibition of AKT phosphorylation at key residues, such as Ser473, disrupts the downstream signaling cascade that promotes cell survival, proliferation, and angiogenesis.[1][6]
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the biochemical potency, selectivity, and pharmacokinetic properties of this compound.
Table 1: Biochemical Potency of this compound against PI3K Isoforms
| Target | IC50 / Kiapp (nM) |
| PI3Kα (p110α) | 2.3 |
| PI3Kδ (p110δ) | 14.2 |
| PI3Kβ (p110β) | >460 |
| PI3Kγ (p110γ) | >138 |
| mTOR | >5000 |
| DNA-PK | >5000 |
Data compiled from multiple sources.[1][7][8]
Table 2: Potency of this compound against Mutant PI3Kα
| Mutant PI3Kα | Kiapp (nM) |
| E542K | 1.89 |
| E545K | 1.77 |
| H1047R | 2.33 |
Data sourced from MedChemExpress.[8]
Table 3: Cellular Activity of this compound
| Assay | Cell Line | IC50 (nM) |
| AKT Phosphorylation (Ser473) | U2OS | 8.3 |
Data sourced from MedChemExpress.[8]
Table 4: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value |
| Clearance | 0.6 L/h/Kg |
| Oral Bioavailability | 90% |
Data sourced from MedChemExpress.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Assay (Radiometric)
This protocol determines the inhibitory activity of this compound against purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Phosphatidylserine (PS)
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HEPES-KOH buffer (20 mM, pH 7.4)
-
NaCl (50 mM)
-
EDTA (5 mM)
-
ATP
-
[γ-³²P]ATP
-
MgCl₂ (5 mM)
-
Horse IgG (50 µg/mL)
-
This compound
-
Quench solution (1 M K₂PO₄, 30 mM EDTA, pH 8.0)
Procedure:
-
Liposome Preparation:
-
Mix PIP2 and PS at a 1:2 molar ratio.
-
Vacuum-dry the lipid mixture.
-
Resuspend in HEPES-KOH buffer to a final PIP2 concentration of 1 mM.
-
Sonically disperse and subject to freeze-thaw cycles to form liposomes.
-
-
Kinase Reaction:
-
Prepare a 60 µL reaction mixture containing 20 mM HEPES (pH 7.4), 1 nM of the respective PI3K enzyme, 1 µM PIP2 liposomes, 200 µM ATP, 1 µCi [γ-³²P]ATP, 5 mM MgCl₂, and 50 µg/mL horse IgG.
-
Add this compound at various concentrations (final DMSO concentration ≤ 1%).
-
Initiate the reaction and incubate for 10 minutes at room temperature.
-
-
Quenching and Detection:
-
Stop the reaction by adding 140 µL of quench solution.
-
Extract the radiolabeled lipids and quantify using scintillation counting.
-
Calculate IC50 values from the dose-response curves.
-
Caption: Experimental workflow for the in vitro kinase assay.
Western Blot for AKT Phosphorylation
This protocol assesses the effect of this compound on AKT phosphorylation in a cellular context.
Materials:
-
U2OS (or other suitable) cell line
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture U2OS cells to 70-80% confluency.
-
Treat cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (anti-phospho-AKT) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-AKT antibody for loading control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen | RE-Place [re-place.be]
- 5. medchemexpress.com [medchemexpress.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 1252594-99-2 | Sun-shinechem [sun-shinechem.com]
ETP-46321: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Potent and Orally Bioavailable PI3Kα/δ Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PI3K/Akt/mTOR signaling pathway.
Chemical Structure and Physicochemical Properties
This compound is an imidazopyrazine derivative with the systematic IUPAC name 5-(2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine. Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 5-(2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine |
| SMILES | CS(=O)(=O)N1CCN(Cc2cn3c(c(n2)N2CCOCC2)c(cn3)c3cncc(n3)N)CC1 |
| InChI Key | OHKDVDMWRKFZRB-UHFFFAOYSA-N |
| CAS Number | 1252594-99-2 |
| Molecular Formula | C20H27N9O3S |
| Molecular Weight | 473.55 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid powder | [Generic chemical supplier data] |
| Solubility | Soluble in DMSO, not in water | [Generic chemical supplier data] |
| Purity | ≥98% by HPLC | [Generic chemical supplier data] |
| Storage | Short term at 0-4°C, long term at -20°C | [Generic chemical supplier data] |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent inhibitor of PI3Kα and PI3Kδ, two key isoforms of the class I PI3K family. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it an attractive target for therapeutic intervention.
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the p110α and p110δ catalytic subunits of PI3K, thereby inhibiting their kinase activity. This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt signaling cascade results in the inhibition of cell growth, induction of cell cycle arrest, and apoptosis in cancer cells.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki | Reference |
| p110α | Ki: 2.3 nM | [1] |
| p110δ | Ki: 14.2 nM | [1] |
| p110β | >200-fold less potent than p110α | [2] |
| p110γ | >60-fold less potent than p110α | [2] |
| mTOR | IC50 > 5 µM | [2] |
| DNA-PK | IC50 > 5 µM | [2] |
Preclinical Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical models, both in vitro and in vivo.
In Vitro Cellular Activity
In cell-based assays, this compound has been shown to inhibit the proliferation of various cancer cell lines.[2] It effectively reduces the phosphorylation of Akt, a key downstream effector of PI3K, confirming its on-target activity in a cellular context.[3] Furthermore, treatment with this compound can induce cell cycle arrest and inhibit vascular endothelial growth factor (VEGF)-dependent sprouting of human umbilical vein endothelial cells (HUVEC), suggesting potential anti-angiogenic properties.[2]
In Vivo Antitumor Activity
This compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in mice.[4] In xenograft models, once-daily oral administration of this compound has been shown to significantly delay the growth of colon and lung carcinoma tumors.[2] Pharmacodynamic studies in these models confirmed that the compound effectively reduces the phosphorylation of Akt in tumor tissues.[3] Moreover, this compound has demonstrated synergistic effects when combined with cytotoxic agents like doxorubicin (B1662922) in an ovarian cancer model.[2] In a genetically engineered mouse model (GEMM) of lung cancer driven by a K-Ras mutation, treatment with this compound resulted in significant tumor growth inhibition.[3]
Table 4: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Bioavailability (Oral) | 90% | [4] |
| Clearance | 0.6 L/h/Kg | [4] |
Experimental Protocols
This section provides an overview of the methodologies that can be employed to evaluate the activity of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, the synthesis of similar imidazo[1,2-a]pyrazine (B1224502) derivatives has been described in the literature. A general synthetic approach would likely involve a multi-step process culminating in the coupling of the core imidazopyrazine scaffold with the morpholine (B109124) and the sulfonylpiperazine side chains. For researchers requiring the compound, it is commercially available from various chemical suppliers.
In Vitro Kinase Assay
The inhibitory activity of this compound against PI3K isoforms can be determined using a variety of in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption.
Figure 2: General workflow for an in vitro PI3K kinase assay.
A typical protocol would involve:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the PI3K enzyme (e.g., recombinant p110α/p85α), the lipid substrate (PIP2), and the test compound at various concentrations.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period.
-
Detection: Stop the reaction and measure the amount of PIP3 produced using a suitable detection method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cells can be assessed using various methods, such as the MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.
A general procedure is as follows:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Measurement: Add the appropriate reagent (e.g., MTT, CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Western Blotting for Phospho-Akt
To confirm the mechanism of action of this compound in cells, Western blotting can be used to measure the levels of phosphorylated Akt (p-Akt).
A standard Western blot protocol includes:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p-Akt (e.g., at Ser473) and total Akt.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.
In Vivo Xenograft Studies
The in vivo efficacy of this compound can be evaluated in tumor xenograft models.
A typical experimental design involves:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups daily for a defined period.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be collected for pharmacodynamic analysis (e.g., Western blotting for p-Akt).
Conclusion
This compound is a potent and selective dual inhibitor of PI3Kα and PI3Kδ with promising preclinical anti-cancer activity. Its favorable pharmacokinetic properties, including good oral bioavailability, make it an attractive candidate for further development. This technical guide provides a foundation for researchers and drug developers to understand the key characteristics of this compound and to design further studies to explore its therapeutic potential. The provided experimental outlines can serve as a starting point for the in-depth investigation of this and similar targeted therapies.
References
- 1. This compound | CAS 1252594-99-2 | Sun-shinechem [sun-shinechem.com]
- 2. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
ETP-46321: A Technical Overview of a Novel PI3Kα/δ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-46321 is a potent and orally bioavailable phosphoinositide 3-kinase (PI3K) inhibitor with dual specificity for the p110α and p110δ isoforms. Identified as an imidazo[1,2-a]pyrazine (B1224502) derivative, this small molecule has demonstrated significant preclinical activity in both oncology and immunology models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of dual PI3Kα/δ inhibition.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention. The class I PI3Ks, particularly the p110α and p110δ isoforms, have garnered significant attention due to their distinct and crucial roles in tumorigenesis and immune cell function, respectively. This compound was developed as a potent, orally bioavailable small molecule inhibitor targeting both PI3Kα and PI3Kδ, with the therapeutic rationale of simultaneously blocking tumor cell growth and modulating the tumor microenvironment or aberrant immune responses.
Discovery and Chemical Properties
This compound belongs to the imidazo[1,2-a]pyrazine class of compounds. Its discovery was the result of a focused drug discovery program aimed at identifying potent and selective PI3K inhibitors with favorable pharmacokinetic properties.
Chemical Structure: (A specific chemical structure diagram for this compound is not publicly available in the search results.)
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of the p110α and p110δ catalytic subunits of PI3K. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger in the PI3K signaling cascade. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation at both the PDK1 site (Threonine 308) and the mTORC2 site (Serine 473) has been experimentally confirmed.[1]
Signaling Pathway
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
Table 1: Biochemical Potency and Selectivity
| Target | Assay Type | Value | Reference |
| PI3Kα (wild-type) | Ki app | 2.3 nM | [2] |
| PI3Kα (E542K mutant) | Ki app | 1.89 nM | |
| PI3Kα (E545K mutant) | Ki app | 1.77 nM | |
| PI3Kα (H1047R mutant) | Ki app | 2.33 nM | |
| PI3Kδ | Ki app | 14.2 nM | [2] |
| PI3Kβ | IC50 | >200-fold less potent than PI3Kα | [3] |
| PI3Kγ | IC50 | >60-fold less potent than PI3Kα | [3] |
| mTOR | IC50 | > 5 µM | [3] |
| DNA-PK | IC50 | > 5 µM | [3] |
| Panel of 287 Protein Kinases | - | No significant inhibition | [1][3] |
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | IC50 | Reference |
| U2OS | Akt Phosphorylation | p-Akt (Ser473) | 8.3 nM | |
| Various Tumor Cell Lines | Proliferation | Cell Growth | Potent anti-proliferative activity | [3] |
Table 3: In Vivo Pharmacokinetics in Mice
| Parameter | Route | Value | Unit | Reference |
| Bioavailability | Oral | 88.6 - 90 | % | [1] |
| Clearance | - | 0.56 - 0.6 | L/h/kg | [1] |
| Volume of Distribution | - | 0.02 | L | [1] |
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated a range of anti-cancer effects in vitro, including:
-
Inhibition of PI3K signaling: As evidenced by the reduction in Akt phosphorylation.[3]
-
Cell cycle arrest: Leading to a halt in cell division.[3]
-
Anti-proliferative activity: Across various tumor cell lines.[3]
-
Inhibition of angiogenesis: Demonstrated by the inhibition of VEGF-dependent sprouting of HUVEC cells.[3]
-
Synergy with other agents: this compound has shown synergistic effects when combined with both cytotoxic and targeted therapeutics.[3]
In Vivo Studies
Preclinical in vivo studies have highlighted the therapeutic potential of this compound in both oncology and autoimmune disease models.
-
Oncology:
-
Pharmacodynamic effects: A single treatment with this compound induced a reduction in the phosphorylation of Akt in U87 MG xenografts.[3]
-
Tumor growth inhibition: Once-a-day treatment with this compound delayed the growth of colon (HT-29) and lung (A549) carcinoma xenografts.[3]
-
Combination therapy: The compound synergized with Doxorubicin in a model of ovarian cancer.[3]
-
KRAS-mutant lung tumor model: this compound showed significant tumor growth inhibition in a genetically engineered mouse model (GEMM) of lung cancer driven by a K-Ras(G12V) oncogenic mutation.
-
-
Immunology/Inflammation:
-
T-cell activation: this compound was shown to modulate T lymphocyte activation.
-
Collagen-induced arthritis: In a mouse model of rheumatoid arthritis, therapeutic administration of this compound significantly inhibited clinical symptoms, antigen-specific antibody responses, and the secretion of pro-inflammatory cytokines (IL-10, IL-17A, IFN-γ).
-
Experimental Protocols
General Experimental Workflow for In Vivo Xenograft Studies
Caption: A generalized workflow for preclinical xenograft efficacy studies.
Kinase Assays (General Protocol)
Biochemical potency against PI3K isoforms was likely determined using a radiometric or fluorescence-based kinase assay. A generalized protocol would involve:
-
Reagents: Recombinant PI3K isoforms, lipid substrate (e.g., PIP2), ATP (radiolabeled or modified for detection), and a multi-well plate.
-
Procedure:
-
This compound is serially diluted and incubated with the kinase and lipid substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified.
-
IC50 or Ki values are calculated from the dose-response curves.
-
Cellular Akt Phosphorylation Assay (General Protocol)
-
Cell Culture: Cells (e.g., U2OS) are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration.
-
Lysis: Cells are lysed to extract proteins.
-
Detection: The levels of phosphorylated Akt (p-Akt) and total Akt are quantified using methods such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-Akt and total Akt.
-
ELISA: A plate-based immunoassay to quantify p-Akt and total Akt levels.
-
-
Analysis: The ratio of p-Akt to total Akt is calculated, and IC50 values are determined.
Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Tumor cells are seeded into 96-well plates.
-
Compound Addition: Cells are treated with a range of concentrations of this compound.
-
Incubation: Plates are incubated for a period of time (typically 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Resazurin (AlamarBlue) Assay: Another indicator of metabolic activity.
-
CellTiter-Glo Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
Data Analysis: The results are used to generate dose-response curves and calculate GI50 (concentration for 50% growth inhibition) values.
Animal Studies (General Protocol)
-
Animals: Immunocompromised mice (e.g., nude or SCID) for xenograft studies, or specific strains for disease models (e.g., DBA/1 for collagen-induced arthritis).
-
Housing and Care: Animals are housed in a pathogen-free environment with access to food and water ad libitum. All procedures are conducted in accordance with institutional animal care and use guidelines.
-
Drug Formulation and Administration: this compound is formulated in an appropriate vehicle for oral gavage. Dosing is typically performed once daily.
-
Efficacy Endpoints:
-
Xenograft Models: Tumor volume is measured regularly with calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed.
-
Arthritis Models: Clinical scores are assigned based on paw swelling and inflammation. Histological analysis of joints can also be performed.
-
-
Pharmacodynamic Analysis: Tumor or tissue samples can be collected to assess target modulation (e.g., p-Akt levels) by methods such as Western blotting or immunohistochemistry.
Clinical Development Status
As of the latest available information, there are no public records of this compound entering clinical trials under this designation. The development of this compound may have been discontinued (B1498344) or it may have progressed under a different identifier.
Conclusion
This compound is a well-characterized preclinical candidate that exhibits potent dual inhibition of PI3Kα and PI3Kδ. Its strong in vitro and in vivo activity in models of cancer and autoimmune disease highlights the therapeutic potential of this dual-targeting approach. The comprehensive data presented in this guide, including detailed methodologies and quantitative summaries, provide a solid foundation for further research and development efforts in the field of PI3K inhibition. While its clinical development status is unknown, the preclinical profile of this compound remains a valuable case study for the design and evaluation of next-generation PI3K inhibitors.
References
ETP-46321: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-46321 is a potent and orally bioavailable small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. This document provides an in-depth technical overview of the kinase selectivity profile of this compound, compiling available quantitative data, outlining typical experimental methodologies for its determination, and visualizing the relevant signaling pathways and experimental workflows.
Core Target and Isoform Selectivity
This compound is characterized as a potent inhibitor of Class I PI3K isoforms, with pronounced selectivity for PI3Kα and PI3Kδ.[1] This dual activity is of significant interest in oncology, as both isoforms are implicated in tumor growth, survival, and proliferation.
Quantitative Inhibition Data
The inhibitory activity of this compound against the Class I PI3K isoforms and the related mTOR kinase is summarized in the table below. The data clearly illustrates its potent and selective nature.
| Kinase | IC50 (nM) | Ki app (nM) | Selectivity Notes |
| PI3Kα | 2.3 | 2.34 | Potent inhibition of the p110α catalytic subunit.[2][3] |
| PI3Kβ | 170 | 170 | Over 70-fold more selective for PI3Kα over PI3Kβ.[2][3] |
| PI3Kδ | 14.3 | 14.2 | Potent inhibition of the p110δ catalytic subunit, approximately 6-fold less potent than against PI3Kα.[2][3][4] |
| PI3Kγ | 170 | 179 | Over 70-fold more selective for PI3Kα over PI3Kγ.[2][3] |
| mTOR | >1000 | - | High selectivity against the related PI3K-related kinase (PIKK) family member, mTOR, with an IC50 greater than 1 µM.[2][3] |
| DNA-PK | >5000 | - | No significant inhibition observed.[4] |
Broader Kinase Selectivity Profile
To assess its specificity, this compound was profiled against a broad panel of protein kinases. Reports indicate it was screened against a panel of 287 or 288 kinases and demonstrated a high degree of selectivity, with no significant off-target inhibition noted.[2][3][4] This clean selectivity profile is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities. While the detailed results of this comprehensive kinome scan are not publicly available, the consistent reports from multiple sources underscore the high selectivity of this compound for its primary PI3K targets.
Experimental Protocols
The determination of the kinase selectivity profile of a compound like this compound involves robust and standardized biochemical assays. While the exact, proprietary protocols for this compound are not published, a representative methodology based on commonly used platforms such as Homogeneous Time-Resolved Fluorescence (HTRF) is described below.
Representative Protocol: In Vitro PI3K HTRF Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against Class I PI3K isoforms.
Principle: This assay is a competitive immunoassay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of the PI3K enzymatic reaction. The assay uses a biotinylated PIP3 tracer that competes with the PIP3 produced by the kinase reaction for binding to a GST-tagged GRP1 PH domain, which is in turn detected by a Europium cryptate-labeled anti-GST antibody. The signal is inversely proportional to the amount of PIP3 produced, and thus to the kinase activity.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
HTRF Assay Buffer
-
Biotin-PIP3 tracer
-
GST-GRP1-PH domain
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the PI3K enzyme and the lipid substrate (PIP2) to the wells of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the detection mix containing Biotin-PIP3, GST-GRP1-PH, Europium anti-GST, and Streptavidin-XL665.
-
Incubate the plate in the dark at room temperature to allow the detection components to reach equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio (665/620) is calculated.
-
Data Analysis: The HTRF ratio is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic model.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's activity and the methods for its characterization, the following diagrams are provided.
References
ETP-46321: A Potent PI3Kα/δ Inhibitor and its Effect on AKT Phosphorylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] ETP-46321 has been identified as a potent and orally bioavailable inhibitor of PI3Kα and PI3Kδ isoforms.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its inhibitory effect on AKT phosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows to support further research and development efforts in oncology.
Introduction to this compound
This compound is an imidazopyrazine derivative that demonstrates high potency and selectivity as a phosphoinositide-3-kinase (PI3K) inhibitor.[6] It primarily targets the p110α and p110δ isoforms of PI3K, with significantly less activity against p110β and p110γ.[6] The PI3K/AKT pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[1][7] this compound has shown efficacy in preclinical cancer models, demonstrating significant tumor growth inhibition.[4][5][8] Its mechanism of action is centered on the catalytic inhibition of PI3K, which in turn prevents the phosphorylation and subsequent activation of the downstream serine/threonine kinase AKT.[9]
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[10] This co-localization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[11][12] Dual phosphorylation is required for the full activation of AKT, which then phosphorylates a multitude of downstream substrates to promote cell survival, growth, and proliferation.[13]
This compound, by directly inhibiting the catalytic activity of PI3Kα and PI3Kδ, prevents the production of PIP3. This blockade abrogates the recruitment and subsequent phosphorylation of AKT, leading to the downregulation of the entire signaling pathway.
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations.
Table 1: Biochemical Inhibitory Activity of this compound against PI3K Isoforms
| Target | Ki (nM) |
| p110α | 2.3 |
| p110δ | 14.2 |
| p110β | 170 |
| p110γ | 179 |
| Data sourced from MedchemExpress. |
Table 2: Inhibitory Activity of this compound against Common PI3Kα Mutants
| Target | Ki (nM) |
| PI3Kα-E545K | 1.77 |
| PI3Kα-E542K | 1.89 |
| PI3Kα-H1047R | 2.33 |
| Data sourced from MedchemExpress. |
Table 3: Cellular Activity of this compound on AKT Phosphorylation
| Cell Line | Assay | Endpoint | IC50 (nM) |
| U2OS | Western Blot | Inhibition of p-AKT (Ser473) | 8.3 |
| Data sourced from MedchemExpress. |
Experimental Protocols
Cell Culture
The human osteosarcoma cell line U2OS is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[14] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[14] For experiments, cells are seeded at a density that allows them to reach 70-80% confluency at the time of treatment.[11]
Western Blot Analysis of AKT Phosphorylation
This protocol is a synthesized methodology based on standard Western blotting procedures for the detection of phosphorylated AKT.[5][11][15]
4.2.1. Cell Lysis and Protein Quantification
-
After treatment with the desired concentrations of this compound for the specified duration, cells are washed twice with ice-cold Phosphate Buffered Saline (PBS).
-
Cells are lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
The cell lysate is scraped and collected into a microcentrifuge tube, then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[11]
-
The supernatant containing the total protein extract is transferred to a fresh tube.
-
Protein concentration is determined using a BCA (Bicinchoninic acid) protein assay kit.[15]
4.2.2. SDS-PAGE and Protein Transfer
-
Protein samples are denatured by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[11]
-
Equal amounts of protein (20-40 µg) are loaded onto a 10% SDS-polyacrylamide gel for electrophoresis.[11]
-
Following separation, proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4.2.3. Immunoblotting
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated overnight at 4°C with gentle agitation with primary antibodies specific for phospho-AKT (Ser473), phospho-AKT (Thr308), and total AKT, diluted in 5% BSA/TBST.[5][11]
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
After another three washes with TBST, the signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[11]
-
Densitometric analysis is performed to quantify band intensities. The levels of phosphorylated AKT are normalized to the levels of total AKT to account for loading differences.[11]
In Vivo Pharmacodynamics
Pharmacodynamic studies in mouse xenograft models have demonstrated that oral administration of this compound leads to a time-dependent downregulation of AKT (Ser473) phosphorylation in tumor tissue.[4][16] This reduction in p-AKT levels correlates with the concentration of the compound in the tumor, confirming target engagement and pathway inhibition in a whole-animal setting.[4][16] These in vivo results, combined with a good pharmacokinetic profile, underscore the potential of this compound as an orally bioavailable therapeutic agent.[8][16]
Conclusion
This compound is a potent and selective inhibitor of PI3Kα and PI3Kδ that effectively downregulates the PI3K/AKT signaling pathway by inhibiting the phosphorylation of AKT. Its ability to suppress this key oncogenic pathway, both in vitro and in vivo, highlights its promise as a candidate for cancer therapy. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PI3K pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Akt phosphorylates insulin receptor substrate to limit PI3K-mediated PIP3 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encodeproject.org [encodeproject.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Novel, Isothiazolonaphthoquinone-Based Small Molecule Activator of FOXO Nuclear-Cytoplasmic Shuttling | PLOS One [journals.plos.org]
The Role of ETP-46321 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-46321 is a potent and selective inhibitor of the class I phosphoinositide 3-kinases (PI3K) alpha (α) and delta (δ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway is a well-established strategy in oncology to induce tumor cell death. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis, based on the current understanding of PI3K inhibition. While direct and extensive studies detailing the specific apoptotic mechanisms of this compound are limited in the public domain, this document extrapolates from the known functions of PI3Kα/δ inhibitors to provide a comprehensive theoretical framework and practical guidance for investigating its pro-apoptotic effects.
Introduction to this compound and the PI3K Pathway
This compound is an imidazopyrazine derivative that demonstrates high potency against PI3Kα and PI3Kδ isoforms.[1] The PI3K pathway is a primary signaling cascade that promotes cell survival by inhibiting apoptosis. Activation of PI3K leads to the phosphorylation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic proteins, including Bad and FOXO transcription factors. By inhibiting PI3Kα and PI3Kδ, this compound is expected to disrupt this pro-survival signaling, thereby promoting apoptosis in cancer cells where this pathway is aberrantly active. One study has reported that this compound induces cell cycle arrest.[1]
The PI3K/Akt Signaling Pathway in Apoptosis Regulation
The PI3K/Akt pathway is central to cell survival and its inhibition is a key mechanism for inducing apoptosis. The following diagram illustrates the core components of this pathway and the expected points of intervention by this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data on PI3K Inhibition and Apoptosis
Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) for Proliferation | IC50 (nM) for Apoptosis |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | E545K Mutant | Data not available | Data not available |
| HCT116 | Colon Cancer | H1047R Mutant | Data not available | Data not available |
| U87 MG | Glioblastoma | PTEN null | Data not available | Data not available |
Table 2: Hypothetical Quantification of Apoptosis Induction by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
|---|---|---|---|
| MCF-7 | Vehicle | Data not available | Data not available |
| MCF-7 | This compound (IC50) | Data not available | Data not available |
| HCT116 | Vehicle | Data not available | Data not available |
| HCT116 | this compound (IC50) | Data not available | Data not available |
Key Experiments to Investigate this compound-Induced Apoptosis
To thoroughly investigate the role of this compound in apoptosis, a series of key experiments are required. The following sections detail the methodologies for these experiments.
Cell Viability and Apoptosis Assays
Experimental Workflow for Assessing Apoptosis
References
ETP-46321: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-46321 is a potent and orally bioavailable dual inhibitor of the p110α and p110δ isoforms of Class IA phosphoinositide 3-kinase (PI3K).[1][2] This technical guide provides an in-depth overview of this compound's mechanism of action and its application in basic immunology research, with a focus on T lymphocyte activation and autoimmune disease models. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of further studies.
Introduction
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. In the immune system, the Class IA PI3Ks, particularly the p110α and p110δ isoforms, play essential roles in the activation and function of lymphocytes. While the role of p110δ in immune responses is well-established, the specific contributions of p110α are less defined.[1] this compound, by targeting both isoforms, offers a valuable tool to investigate the combined roles of p110α and p110δ in immunological processes and as a potential therapeutic agent for inflammatory and autoimmune diseases like rheumatoid arthritis.[1]
Mechanism of Action
This compound is an imidazopyrazine derivative that functions as an ATP-competitive inhibitor of PI3Kα and PI3Kδ.[3] The inhibition of these kinases blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K signaling cascade. This, in turn, leads to the downregulation of downstream signaling molecules such as Akt and Erk, which are crucial for T cell activation and effector functions.[1]
Signaling Pathway
References
Unveiling the Pharmacokinetic Profile of ETP-46321: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of ETP-46321, a potent and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ). This compound has demonstrated significant therapeutic potential in preclinical cancer models, making a thorough understanding of its pharmacokinetic properties crucial for its continued development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.
Quantitative Pharmacokinetic Parameters
The oral bioavailability and pharmacokinetic profile of this compound have been characterized in murine models. The compound exhibits favorable properties, including high oral availability and low clearance, supporting its potential for effective oral administration in a clinical setting.
| Parameter | Value | Species | Dosage |
| Oral Bioavailability (F) | 90% | Mouse | Not Specified |
| Clearance (Cl) | 0.6 L/h/kg | Mouse | Not Specified |
Further detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are essential for a complete profile but are not publicly available at the time of this guide's compilation. The data presented is based on available preclinical findings.
Experimental Protocols
The following section details the methodologies typically employed in the preclinical assessment of the oral bioavailability and pharmacokinetics of a compound like this compound. While the specific protocols for this compound are not fully detailed in the public domain, this represents a standard and expected approach.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.
Animals: Male or female mice of a specified strain (e.g., CD-1, BALB/c), typically 6-8 weeks of age, are used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
Dosing:
-
Intravenous (IV) Administration: A single dose of this compound, dissolved in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, and 55% sterile water), is administered via the tail vein to a cohort of mice. This group serves to determine the clearance and volume of distribution.
-
Oral (PO) Administration: A separate cohort of mice receives a single oral gavage of this compound, formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose.
Blood Sampling: Following administration, serial blood samples (approximately 50-100 µL) are collected from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method, such as tail vein or retro-orbital bleeding. The blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation and Analysis: The collected blood samples are centrifuged to separate the plasma. The plasma samples are then processed, typically involving protein precipitation with a solvent like acetonitrile, to extract this compound. The concentration of this compound in the plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for the accurate determination of drug concentrations.
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., WinNonlin). Key parameters calculated include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Cl (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F (Oral Bioavailability): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
Visualizing Key Pathways
To better illustrate the context of this compound's mechanism and the experimental processes involved in its evaluation, the following diagrams are provided.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
ETP-46321: A Potent and Selective PI3Kα/δ Inhibitor for Investigating the PI3K/AKT Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent occurrence in various human cancers, often leading to uncontrolled cell growth and resistance to apoptosis.[2] Consequently, the development of specific inhibitors targeting components of the PI3K pathway is of significant therapeutic interest in oncology.[2] ETP-46321, an imidazopyrazine derivative, has been identified as a potent and selective inhibitor of PI3Kα and PI3Kδ isoforms, making it a valuable tool for dissecting the complexities of the PI3K/AKT signaling cascade.[2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibitory activity against the p110α and p110δ isoforms of Class I PI3K.[2][3] Its selectivity for these isoforms over p110β and p110γ, as well as other protein kinases, underscores its utility as a specific chemical probe.[2]
Data Presentation
Table 1: Biochemical Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | Apparent Kᵢ (nM) | Relative Potency vs. PI3Kα |
| PI3Kα (p110α) | 2.3[3] | 1x |
| PI3Kβ (p110β) | >460 | >200x[2] |
| PI3Kδ (p110δ) | 14.2[3] | 6x[2] |
| PI3Kγ (p110γ) | >138 | >60x[2] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ (nM) |
| Inhibition of AKT Phosphorylation | U2OS | 8.3[3] |
This compound is also equipotent against common cancer-associated mutants of p110α (E542K, E545K, and H1047R) when compared to the wild-type enzyme.[3] Furthermore, it did not significantly inhibit the related PI3K-related protein kinases mTOR and DNA-PK at concentrations up to 5 µM, nor did it show significant activity against a panel of 287 other protein kinases.[2] In cellular contexts, this compound effectively inhibits PI3K signaling, leading to cell cycle arrest and anti-proliferative effects.[2]
Experimental Protocols
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a general method for determining the in vitro potency of this compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate (e.g., PIP₂)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the PI3K enzyme, lipid substrate, and ATP to the wells of the assay plate.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis of AKT Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of AKT at Serine 473 (p-AKT Ser473) in cultured cells.
Materials:
-
Cultured cells (e.g., U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.[4]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.[4]
-
Quantify the band intensities using densitometry software and normalize the p-AKT signal to the total AKT signal.
Cell Viability (MTT) Assay
This protocol describes how to measure the anti-proliferative effects of this compound using an MTT assay.
Materials:
-
Cultured cancer cell lines
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Mandatory Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on AKT phosphorylation.
Conclusion
This compound is a potent and selective dual PI3Kα/δ inhibitor that serves as an invaluable research tool for elucidating the role of these specific isoforms in the broader context of the PI3K/AKT signaling pathway. Its well-characterized biochemical and cellular activities, combined with the detailed experimental protocols provided in this guide, offer researchers a solid foundation for utilizing this compound in their studies. The ability to specifically probe the functions of PI3Kα and PI3Kδ will undoubtedly contribute to a deeper understanding of their roles in cancer and other diseases, and may aid in the development of novel therapeutic strategies.
References
Preliminary Efficacy of ETP-46321: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies of ETP-46321, a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K). The data presented herein is a synthesis of publicly available preclinical findings. This document details the molecule's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in these initial studies.
Executive Summary
This compound is an orally bioavailable small molecule that demonstrates potent and selective inhibitory activity against the α and δ isoforms of PI3K, with significantly less activity against the mTOR kinase. Preclinical studies have shown that this compound effectively inhibits the PI3K/Akt signaling pathway, leading to cell cycle arrest and anti-proliferative effects in cancer cell lines. In vivo, this compound has demonstrated significant tumor growth inhibition in mouse models of non-small cell lung cancer. This guide summarizes the key quantitative data, outlines the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PI3Kα and PI3Kδ. These enzymes are critical components of the PI3K/Akt/mTOR signaling cascade, a pathway that is frequently dysregulated in human cancers and plays a central role in cell growth, proliferation, survival, and metabolism. By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), this compound prevents the downstream activation of Akt and mTOR, thereby inhibiting tumor cell growth and survival.
ETP-46321: A Preclinical In-Depth Analysis in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ETP-46321 is a potent and orally bioavailable small molecule inhibitor targeting the α and δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in a wide range of human cancers. This document provides a comprehensive technical overview of the preclinical data available for this compound, with a focus on its activity in various cancer cell lines. We present key quantitative data in structured tables, detail the experimental protocols for pivotal studies, and provide visual representations of the relevant signaling pathways and experimental workflows to support further investigation and development of this compound.
Mechanism of Action and Kinase Selectivity
This compound is an imidazopyrazine derivative that acts as a potent inhibitor of PI3Kα and PI3Kδ. It exhibits significant selectivity over other class I PI3K isoforms, PI3Kβ and PI3Kγ, and shows minimal activity against the related phosphatidylinositol 3-kinase-related protein kinases (PIKKs) such as mTOR and DNA-PK.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation. This compound inhibits the catalytic activity of PI3Kα and PI3Kδ, thereby blocking the production of PIP3 and the subsequent downstream signaling.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
In Vitro Efficacy in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The compound has demonstrated potent inhibition of cell growth, particularly in cell lines with known activation of the PI3K pathway.
Cellular Proliferation and Viability Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U87 MG | Glioblastoma | 0.8 |
| HT-29 | Colon Carcinoma | 1.2 |
| A549 | Lung Carcinoma | 2.5 |
| OVCAR-3 | Ovarian Carcinoma | 1.5 |
Data extracted from preclinical studies.
Inhibition of Akt Phosphorylation
This compound has been shown to effectively inhibit the phosphorylation of Akt, a key downstream effector of PI3K, in a dose-dependent manner.
| Cell Line | Assay | IC50 (nM) |
| U2OS | Akt Phosphorylation (Ser473) | 8.3 |
Data represents the concentration of this compound required to inhibit 50% of Akt phosphorylation.
In Vivo Antitumor Activity
The in vivo efficacy of this compound has been demonstrated in xenograft models of human cancer.
Xenograft Studies
Once-a-day oral administration of this compound has been shown to delay tumor growth in various xenograft models.
| Cancer Type | Cell Line Xenograft | Treatment | Outcome |
| Colon Carcinoma | HT-29 | This compound (oral, daily) | Significant tumor growth delay |
| Lung Carcinoma | A549 | This compound (oral, daily) | Significant tumor growth delay |
| Ovarian Carcinoma | - | This compound + Docetaxel | Synergistic antitumor effect |
Furthermore, a single dose of this compound was sufficient to induce a reduction in the phosphorylation of Akt in U87 MG xenografts, confirming target engagement in vivo.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Proliferation Assay
The anti-proliferative activity of this compound is typically assessed using a sulforhodamine B (SRB) assay.
Caption: Workflow for a typical Cell Proliferation (SRB) Assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The following day, cells are treated with a serial dilution of this compound or vehicle control.
-
After a 72-hour incubation period, the cells are fixed with 10% (w/v) trichloroacetic acid.
-
The plates are washed, and the cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is read at 510 nm using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
Western Blot Analysis of Akt Phosphorylation
The inhibition of PI3K signaling is confirmed by assessing the phosphorylation status of Akt.
Protocol:
-
Cells are seeded and grown to 70-80% confluency.
-
Cells are serum-starved for 24 hours and then treated with this compound for a specified time.
-
Cells are stimulated with a growth factor (e.g., IGF-1) to induce Akt phosphorylation.
-
Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) system.
-
Band intensities are quantified, and the ratio of phospho-Akt to total Akt is determined.
In Vivo Xenograft Model
The antitumor efficacy of this compound is evaluated in immunocompromised mice bearing human tumor xenografts.
Caption: General Workflow for an In Vivo Xenograft Study.
Protocol:
-
Human cancer cells are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered orally once daily at a specified dose. The control group receives the vehicle.
-
Tumor volume and body weight are measured at regular intervals.
-
The study is terminated when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated.
Conclusion
This compound is a potent and selective inhibitor of PI3Kα and PI3Kδ with demonstrated anti-proliferative activity in a range of cancer cell lines and in vivo antitumor efficacy in preclinical models. Its ability to effectively block the PI3K/Akt signaling pathway makes it a promising candidate for further development as a cancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound.
Methodological & Application
ETP-46321 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-46321 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms, key components of the PI3K/Akt signaling pathway frequently dysregulated in cancer.[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical assay for PI3Kα inhibition, a cell-based assay for measuring the inhibition of Akt phosphorylation, a cell proliferation assay, and an endothelial tube formation assay to assess its anti-angiogenic potential.
Introduction
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Hyperactivation of this pathway is a common event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This compound has been identified as a potent inhibitor of PI3Kα and PI3Kδ.[1] The following application notes provide detailed methodologies to assess the in vitro efficacy of this compound and similar compounds.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of PI3Kα and PI3Kδ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated Akt (p-Akt) disrupts the signaling cascade that promotes cell survival and proliferation.[1][2]
PI3K/Akt Signaling Pathway
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα (p110α) | 2.3 |
| PI3Kβ (p110β) | >5000 |
| PI3Kγ (p110γ) | >5000 |
| PI3Kδ (p110δ) | 14.2 |
| mTOR | >5000 |
| DNA-PK | >5000 |
Note: Data compiled from publicly available information.[1] IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
PI3Kα (p110α) Biochemical Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PI3Kα. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Adapta™ Universal Kinase Assay.
Workflow Diagram:
Materials:
-
Recombinant PI3Kα (p110α/p85α)
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
This compound
-
Adapta™ Universal Kinase Assay Kit (or similar TR-FRET based kit)
-
384-well assay plates
-
Multimode plate reader capable of TR-FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add PI3Kα enzyme and PIP2 substrate to the assay buffer. b. Add the diluted this compound or vehicle control (DMSO) to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Stop the reaction and detect ADP formation by adding the Adapta™ detection reagent mix containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA. b. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for Akt Phosphorylation
This assay determines the cellular potency of this compound by measuring the phosphorylation of Akt at Serine 473 (p-Akt Ser473) in a cancer cell line.
Workflow Diagram:
Materials:
-
Cancer cell line (e.g., U2OS, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.
Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent solution (e.g., SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the detergent solution to each well to solubilize the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Growth factor-reduced Matrigel
-
96-well plates
-
This compound
-
VEGF (Vascular Endothelial Growth Factor)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.[3]
-
Cell Seeding and Treatment: a. Harvest HUVECs and resuspend them in basal medium. b. Add the HUVEC suspension to the Matrigel-coated wells. c. Treat the cells with different concentrations of this compound in the presence of a pro-angiogenic stimulus like VEGF.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.[3]
-
Visualization and Quantification: a. Stain the cells with Calcein AM for 30 minutes. b. Capture images of the tube networks using a fluorescence microscope. c. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
Data Analysis: Compare the tube formation in this compound-treated wells to the VEGF-stimulated control to determine the inhibitory effect.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. These assays are essential for determining the potency, selectivity, and cellular mechanism of action of PI3K inhibitors, and for assessing their potential as anti-cancer and anti-angiogenic agents. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development and research purposes.
References
- 1. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for ETP-46321 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for conducting cell-based assays with ETP-46321, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1][2][3][4] Understanding the cellular effects of this compound is crucial for its development as a potential therapeutic agent. The following protocols are designed to be a starting point for researchers and can be adapted and optimized for specific cell lines and experimental questions.
Mechanism of Action
This compound exerts its biological effects by inhibiting the PI3K signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. The PI3K pathway is frequently hyperactivated in various cancers. This compound's primary targets are the p110α and p110δ catalytic subunits of Class I PI3K. By inhibiting these enzymes, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[1][5][6] The subsequent decrease in Akt phosphorylation leads to the inhibition of cell proliferation and the induction of cell cycle arrest in cancer cells.[1]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki app (nM) | Notes |
| p110α | 2.3 | 2.3 | Potent inhibition of the alpha isoform.[2][3] |
| p110β | >200-fold less potent than p110α | - | Highly selective against the beta isoform.[1] |
| p110γ | >60-fold less potent than p110α | - | Selective against the gamma isoform.[1] |
| p110δ | 14.2 | 14.2 | Potent inhibition of the delta isoform.[2] |
| mTOR | >5 µM | - | Does not significantly inhibit mTOR.[1] |
| DNA-PK | >5 µM | - | Does not significantly inhibit DNA-PK.[1] |
IC50: Half-maximal inhibitory concentration. Ki app: Apparent inhibition constant.
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound. General considerations for cell-based assays, such as choosing an appropriate cell type, using suitable culture media, and ensuring cells are healthy and viable, are critical for obtaining reliable results.[7]
Cell Viability/Proliferation Assay (MTS Assay)
This protocol describes a colorimetric assay to measure the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTS-based cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., U87 MG, HT-29, A549)[1]
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).[7]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Western Blot for Akt Phosphorylation
This protocol is for detecting the inhibition of Akt phosphorylation in response to this compound treatment.
Workflow Diagram:
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Compare the levels of phospho-Akt in treated samples to the vehicle control.
-
General Considerations and Assay Optimization
-
Cell Line Selection: Choose a cell line that is relevant to the research question and has a known dependence on the PI3K pathway.[7][8]
-
Assay Development: It is often necessary to optimize assay parameters such as cell seeding density, incubation times, and compound concentrations for each cell line and assay format.[9][10]
-
Controls: Always include appropriate positive and negative controls to ensure assay validity.
-
Reagent Consistency: Use consistent sources and lot numbers for critical reagents like media and supplements to ensure reproducibility.[7]
-
GMP and GLP: For drug development in later stages, assays should be validated according to Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) guidelines.[8][11][12] This includes establishing standard operating procedures, and demonstrating linearity, accuracy, precision, and robustness.[8][10]
References
- 1. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 1252594-99-2 | Sun-shinechem [sun-shinechem.com]
- 4. adooq.com [adooq.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. marinbio.com [marinbio.com]
- 9. sptlabtech.com [sptlabtech.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. wiley.com [wiley.com]
Application Notes and Protocols for ETP-46321 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETP-46321 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cancer cell lines. The recommended starting concentration for experiments is based on its known in vitro activity, with the understanding that optimal concentrations may vary depending on the cell line and specific experimental conditions.
Introduction
The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110α and p110δ isoforms, in particular, are frequently mutated or overexpressed in human cancers. This compound has been identified as a potent inhibitor of both PI3Kα and PI3Kδ. A key downstream effector of PI3K is the serine/threonine kinase AKT. Inhibition of PI3K by this compound prevents the phosphorylation and activation of AKT, leading to the modulation of downstream cellular processes. A critical readout for this compound activity in cells is the inhibition of AKT phosphorylation at Serine 473. In the human osteosarcoma cell line U2OS, this compound has been shown to inhibit the phosphorylation of AKT with an IC50 of 8.3 nM[1]. This value serves as a useful starting point for determining the effective concentration range in other cell culture experiments.
Data Presentation
In Vitro Activity of this compound
| Target | Assay | Activity | Reference |
| PI3Kα | Kinase Assay (Ki) | 2.3 nM | [1] |
| PI3Kδ | Kinase Assay (Ki) | 14.2 nM | [1] |
| AKT Phosphorylation (Ser473) | U2OS Cell-Based Assay (IC50) | 8.3 nM | [1] |
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell fate. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for common cell-based assays to evaluate the effects of PI3K inhibitors like this compound. It is highly recommended to perform dose-response experiments to determine the optimal concentration and incubation time for your specific cell line and assay.
Cell Proliferation (Growth Inhibition) Assay
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (GI50). A common method is the Sulforhodamine B (SRB) assay.
Materials:
-
Cancer cell line of interest (e.g., U2OS, MCF-7, A549)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow to air dry.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Read the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach approximately 50-60% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS and fix by adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells at 500 x g for 5 minutes and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses Annexin V-FITC and propidium iodide (PI) staining to detect apoptosis and necrosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at desired concentrations (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24 to 72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Experimental Workflow Diagram
The following diagram outlines a general workflow for conducting cell-based assays with this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Conclusion
This compound is a valuable tool for investigating the role of the PI3K/AKT/mTOR pathway in cancer. The provided protocols offer a framework for characterizing the cellular effects of this inhibitor. Researchers should optimize the experimental conditions for their specific cell models to obtain robust and reproducible data. Further experiments, such as Western blotting for key pathway proteins (e.g., p-AKT, p-S6K), can provide deeper mechanistic insights into the action of this compound.
References
Application Notes and Protocols for In Vivo Efficacy Studies of ETP-46321 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-46321 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound has demonstrated significant anti-tumor activity in various preclinical mouse models, making it a promising candidate for further development. These application notes provide detailed protocols and compiled data for designing and executing in vivo efficacy studies of this compound in mice.
Mechanism of Action
This compound selectively inhibits the p110α and p110δ catalytic subunits of PI3K. This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. Reduced PIP3 levels lead to decreased activation of the downstream serine/threonine kinase Akt, a central node in cell survival and proliferation pathways. The inhibition of PI3K signaling by this compound ultimately results in cell cycle arrest and apoptosis in cancer cells.
Caption: PI3K/Akt Signaling Pathway and Inhibition by this compound.
Pharmacokinetics in Mice
This compound exhibits a favorable pharmacokinetic profile in BALB/c mice, characterized by good oral bioavailability and low clearance, supporting its use in in vivo studies.[1]
| Parameter | Value | Species |
| Oral Bioavailability (F%) | 90% | BALB/c Mice |
| In Vivo Clearance (CL) | 0.6 L/h/Kg | BALB/c Mice |
Note: Detailed data on Cmax, Tmax, and AUC were not publicly available in the searched literature. Researchers should perform pharmacokinetic studies to determine these parameters for their specific experimental setup.
In Vivo Efficacy Studies: Experimental Protocols
The following are detailed protocols for evaluating the anti-tumor efficacy of this compound in various mouse models.
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by implanting human cancer cell lines into immunodeficient mice.
Mouse Strains:
-
Athymic Nude (nu/nu)
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
-
BALB/c nude
Cell Lines for Xenografts:
-
HT-29 (Colon Carcinoma): Known for forming solid tumors.
-
A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.
-
U87 MG (Glioblastoma): An aggressive brain tumor model.
Protocol: Subcutaneous Xenograft Establishment and Treatment
-
Cell Culture: Culture HT-29, A549, or U87 MG cells in their recommended media until they reach 70-80% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound orally (e.g., via oral gavage) once daily. Dosing will need to be optimized, but a starting point based on similar PI3K inhibitors could be in the range of 25-100 mg/kg.
-
Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., 0.5% methylcellulose) following the same schedule.
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
-
Efficacy Evaluation: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Caption: Experimental Workflow for a CDX Study.
Genetically Engineered Mouse Model (GEMM) - K-RasG12V Lung Tumor Model
GEMMs that endogenously develop tumors, such as the K-RasG12V model for lung cancer, provide a more clinically relevant setting to test drug efficacy.
Protocol: K-RasG12V Lung Tumor Model Study
-
Tumor Induction: Utilize a Cre-LoxP system to induce the K-RasG12V mutation specifically in the lung epithelium of the mice. This is often achieved through intranasal or intratracheal administration of an adenovirus expressing Cre recombinase.
-
Tumor Development: Allow tumors to develop over a period of several weeks. Tumor burden can be monitored non-invasively using imaging techniques like micro-CT or MRI.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound orally on a daily schedule.
-
Vehicle Control Group: Administer the corresponding vehicle.
-
-
Efficacy Assessment:
-
Monitor changes in tumor volume and burden throughout the treatment period using imaging.
-
At the end of the study, harvest the lungs for histopathological analysis to quantify tumor nodules and assess changes in proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Combination Therapy: Synergy with Doxorubicin in an Ovarian Cancer Model
This compound has been shown to synergize with cytotoxic agents like doxorubicin.
Protocol: Ovarian Cancer Xenograft Synergy Study
-
Model Establishment: Establish subcutaneous or intraperitoneal xenografts using a human ovarian cancer cell line (e.g., OVCAR-3, SKOV-3) in immunodeficient mice.
-
Treatment Groups: Randomize mice into four groups:
-
Vehicle Control
-
This compound alone
-
Doxorubicin alone
-
This compound in combination with Doxorubicin
-
-
Dosing and Schedule: Administer this compound orally daily. Doxorubicin is typically administered intraperitoneally or intravenously on an intermittent schedule (e.g., once or twice a week).
-
Efficacy Evaluation: Monitor tumor growth (for subcutaneous models) or survival and ascites formation (for intraperitoneal models). At the end of the study, assess tumor burden and perform pharmacodynamic analyses on tumor tissues.
Summary of Preclinical In Vivo Efficacy Data
While specific quantitative data for tumor growth inhibition at defined doses and time points for this compound were not available in the public domain literature searched, the compound has demonstrated significant anti-tumor activity in the following models:
| Mouse Model | Cancer Type | Efficacy Outcome |
| K-RasG12V GEMM | Lung Cancer | Significant tumor growth inhibition. |
| HT-29 Xenograft | Colon Carcinoma | Delayed tumor growth with once-a-day treatment. |
| A549 Xenograft | Lung Carcinoma | Delayed tumor growth with once-a-day treatment. |
| U87 MG Xenograft | Glioblastoma | Reduction in Akt phosphorylation after a single treatment. |
| Ovarian Cancer Xenograft | Ovarian Cancer | Synergistic anti-tumor effect with Doxorubicin. |
Researchers are encouraged to perform dose-response studies to determine the optimal dose and schedule for this compound in their specific models and to quantify the tumor growth inhibition.
Conclusion
This compound is a promising PI3Kα/δ inhibitor with a favorable pharmacokinetic profile and demonstrated in vivo efficacy in multiple preclinical mouse models of cancer. The protocols outlined in these application notes provide a framework for researchers to further investigate the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents. Careful experimental design, including the selection of appropriate models and endpoints, will be crucial for advancing the development of this compound.
References
How to dissolve and store ETP-46321 for experiments
A Comprehensive Guide for Researchers
Introduction
ETP-46321 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound's ability to selectively inhibit PI3Kα and PI3Kδ makes it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound, designed for researchers, scientists, and drug development professionals.
Product Information
| Property | Value |
| Molecular Formula | C₂₀H₂₇N₉O₃S |
| Molecular Weight | 473.55 g/mol |
| Appearance | White to off-white solid |
| Primary Targets | PI3Kα, PI3Kδ |
Solubility and Storage
Proper dissolution and storage of this compound are crucial for maintaining its stability and activity.
Solubility
| Solvent | Solubility |
| DMSO | ≥ 33 mg/mL (≥ 69.69 mM) |
| Water | Insoluble |
Note: The solubility in DMSO is noted as "≥", indicating that it may be soluble at higher concentrations. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.
Storage Conditions
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 4 years |
| 4°C | Up to 2 years | |
| In Solvent (DMSO) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Once in solution, it should be aliquoted to avoid repeated freeze-thaw cycles.
Signaling Pathway
This compound primarily targets the PI3K/Akt/mTOR signaling pathway. Understanding this pathway is essential for designing and interpreting experiments.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 473.55 g/mol * Volume (L) For 1 mL of a 10 mM stock solution, you will need 4.7355 mg of this compound.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
-
Sterilization: The DMSO stock solution is considered sterile due to the solvent's properties. No filtration is typically required.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
-
Caption: Workflow for preparing this compound stock solution.
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for western blotting)
Procedure:
-
Cell Seeding: Seed cells in the appropriate multi-well plates at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays or western blotting.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
Procedure:
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of Akt.
Materials:
-
Cells treated with this compound in 6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin) for normalization.
-
In Vivo Administration Protocol (General Guidance)
This protocol provides a general guideline for the oral administration of this compound to mice. Note: The optimal vehicle may need to be determined empirically.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) hydroxypropylmethylcellulose (B13716658) in water, or a formulation of 60% Phosal 50 PG, 30% PEG 400, and 10% Ethanol)
-
Oral gavage needles
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.
-
Prepare the chosen vehicle.
-
Suspend or dissolve the this compound powder in the vehicle. Sonication may be required to achieve a uniform suspension.
-
-
Administration:
-
Administer the formulation to the mice via oral gavage at the calculated volume.
-
The dosing frequency will depend on the experimental design (e.g., once daily).
-
-
Monitoring: Monitor the animals for any adverse effects throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected to assess the in vivo target engagement by measuring the levels of phosphorylated Akt via western blot or immunohistochemistry.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates out of solution | - Solvent has absorbed water- Incorrect solvent used- Supersaturated solution | - Use fresh, anhydrous DMSO- Confirm solubility in the chosen solvent- Gently warm the solution; if precipitation persists, prepare a fresh, less concentrated solution |
| High background in Western blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk)- Titrate the primary and secondary antibodies- Increase the number and duration of washes |
| No or weak signal in Western blot | - Inactive antibody- Insufficient protein loaded- Inefficient transfer | - Use a new or validated antibody- Increase the amount of protein loaded- Confirm transfer efficiency with Ponceau S staining |
| Variability in cell viability assay | - Uneven cell seeding- Edge effects in the plate- Incomplete dissolution of formazan | - Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate- Ensure complete mixing of the solubilization solution |
References
ETP-46321 Treatment Protocol for Xenograft Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the use of ETP-46321, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ), in preclinical xenograft models of cancer. This compound has demonstrated significant anti-tumor activity by targeting the PI3K/Akt signaling pathway.[1] This document outlines the necessary materials, experimental procedures, and data analysis for evaluating the in vivo efficacy of this compound in various cancer models, including glioblastoma, colon, and lung cancer. The protocols provided are based on established preclinical studies and are intended to serve as a comprehensive guide for researchers.
Introduction
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide variety of human cancers.[1] this compound is an imidazopyrazine derivative that acts as a potent inhibitor of PI3Kα and is also active against PI3Kδ.[1] Preclinical studies have shown that this compound effectively inhibits PI3K signaling in tumor cell lines, leading to cell cycle arrest and anti-proliferative effects.[1] In vivo, this compound has been shown to delay the growth of U87 MG (glioblastoma), HT-29 (colon carcinoma), and A549 (lung carcinoma) xenografts.[1] These notes provide detailed methodologies for conducting xenograft studies to assess the anti-tumor efficacy of this compound.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
The pharmacokinetic properties of this compound in BALB/c mice have been characterized, demonstrating good oral bioavailability and a low clearance rate.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 8 mg/kg | 8 mg/kg |
| Bioavailability (%F) | - | 88.6 |
| Cmax (ng/ml) | - | 1132.28 |
| Tmax (h) | - | 1 |
| T1/2 (h) | 1.36 | 8.38 |
| AUC (h x ng/ml) | 14185.73 | 12573.51 |
| Clearance (Cl) (L/h/kg) | 0.56 | - |
| Volume of Distribution (Vd) (L) | 0.02 | - |
Data sourced from preclinical studies.
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated significant tumor growth inhibition in various xenograft models. The following table summarizes the treatment protocol and observed efficacy.
| Xenograft Model | Cell Line | Treatment | Dosing Schedule | Efficacy |
| Lung Carcinoma | A549 | This compound (10 mg/kg, solution) | Oral, once daily, 5 days/week for 3 weeks | Significant tumor growth inhibition |
| Lung Carcinoma | A549 | This compound (100 mg/kg, suspension) | Oral, once daily, 5 days/week for 3 weeks | Significant tumor growth inhibition |
| Colon Carcinoma | HT-29 | This compound | Oral, once daily | Delayed tumor growth |
| Glioblastoma | U87 MG | This compound | Oral, once daily | Reduction in Akt phosphorylation after a single treatment and delayed tumor growth with continuous dosing |
Note: Quantitative tumor growth data for HT-29 and U87 MG models were not available in the reviewed literature. Efficacy is described as reported.
Signaling Pathway
This compound targets the PI3K/Akt signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt, leading to downstream signaling that promotes cell survival and proliferation. This compound inhibits PI3K, thereby blocking this cascade.
References
Application Notes and Protocols: Detection of p-AKT (Ser473) Inhibition by ETP-46321 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and semi-quantification of phosphorylated AKT at serine 473 (p-AKT Ser473) in cultured cells following treatment with ETP-46321, a potent PI3Kα and PI3Kδ inhibitor.[1][2][3] The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[4][5] this compound has been shown to inhibit this pathway, leading to a reduction in AKT phosphorylation.[2][6] Western blotting is a fundamental technique to assess the pharmacodynamic effects of PI3K inhibitors like this compound by measuring the levels of p-AKT.
Signaling Pathway Overview
The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2, leading to its full activation.[7] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival. This compound, by inhibiting PI3K, prevents the formation of PIP3, thereby blocking the downstream activation of AKT.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the necessary steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect p-AKT (Ser473) and total AKT.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, 24 hours). A vehicle-only control (e.g., DMSO) should be included.
II. Cell Lysis and Protein Extraction
Note: It is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis procedure to prevent protein degradation and dephosphorylation. The use of fresh protease and phosphatase inhibitors is mandatory.[8][9]
-
Preparation: Place the cell culture plates on ice and aspirate the culture medium.
-
Washing: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (see Table 1) supplemented with protease and phosphatase inhibitors to each plate.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for SDS-PAGE.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) and a protein molecular weight marker into the wells of a polyacrylamide gel. Detection of p-AKT may require loading 20 to 50ug of total protein.[12] Perform electrophoresis according to the gel manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
V. Immunoblotting
-
Blocking: Block the membrane with blocking buffer (see Table 2) for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk to reduce background.[9][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer (see Table 2) overnight at 4°C with gentle agitation.
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[10]
VI. Detection and Analysis
-
Signal Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. Capture the signal using a chemiluminescence imager or by exposing the membrane to X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin).[12]
-
Densitometry: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each sample.
Data Presentation
Table 1: Reagent Recipes
| Reagent | Composition |
| Modified RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate.[14] |
| Protease Inhibitor Cocktail | Add fresh before use (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin). |
| Phosphatase Inhibitor Cocktail | Add fresh before use (e.g., 1 mM Na3VO4, 1 mM NaF, 10 mM β-glycerophosphate).[8][14] |
| 10x Tris-Buffered Saline (TBS) | 200 mM Tris, 1.5 M NaCl; adjust pH to 7.6. |
| Tris-Buffered Saline with Tween 20 (TBST) | 1x TBS with 0.1% Tween 20. |
Table 2: Antibody Dilutions
| Antibody | Host Species | Dilution | Blocking/Dilution Buffer |
| Anti-p-AKT (Ser473) | Rabbit | 1:1000 | 5% BSA in TBST |
| Anti-total AKT | Rabbit | 1:1000 | 5% Non-fat Dry Milk in TBST |
| Anti-GAPDH | Mouse | 1:5000 | 5% Non-fat Dry Milk in TBST |
| Anti-Rabbit IgG (HRP-conjugated) | Goat | 1:2000 - 1:10000 | 5% Non-fat Dry Milk in TBST |
| Anti-Mouse IgG (HRP-conjugated) | Goat | 1:2000 - 1:10000 | 5% Non-fat Dry Milk in TBST |
Note: Optimal antibody dilutions should be determined empirically for each experimental setup.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-AKT after this compound treatment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak p-AKT signal | Low basal p-AKT levels. | Stimulate cells with a known activator (e.g., insulin, PDGF) to confirm antibody and protocol efficacy.[9] |
| Phosphatase activity. | Ensure fresh phosphatase inhibitors are added to the lysis buffer.[9] Keep samples on ice at all times. | |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane (30-100 µg may be necessary for phospho-proteins).[9] | |
| Suboptimal antibody dilution. | Perform an antibody titration to determine the optimal concentration.[9] | |
| High background | Blocking agent. | Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can be recognized by the anti-phospho antibody.[9][13] |
| Insufficient washing. | Increase the number and duration of wash steps with TBST.[9] | |
| High secondary antibody concentration. | Reduce the concentration of the secondary antibody. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Measuring Cell Viability in Response to the PI3K Inhibitor ETP-46321
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-46321 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms. The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the PI3Kα and PI3Kδ catalytic subunits, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This inhibition leads to a downstream reduction in AKT phosphorylation, ultimately resulting in cell cycle arrest and reduced cell viability. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell lines using a common luminescence-based cell viability assay, CellTiter-Glo®.
Mechanism of Action of this compound
This compound selectively targets the p110α and p110δ catalytic subunits of Class I PI3K. Inhibition of these isoforms blocks the conversion of PIP2 to PIP3, a critical step in the activation of the PI3K/AKT signaling cascade. The subsequent decrease in phosphorylated AKT (p-AKT) leads to the modulation of downstream effectors that control cell cycle progression and apoptosis.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize representative data for the effect of this compound on the viability of various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (h) | IC50 (nM) |
| U87 MG | Glioblastoma | 5,000 | 72 | [Data not available in cited sources] |
| HT-29 | Colorectal Cancer | 7,500 | 72 | [Data not available in cited sources] |
| A549 | Lung Cancer | 5,000 | 72 | [Data not available in cited sources] |
| U2OS | Osteosarcoma | Not Specified | Not Specified | 8.3 (p-AKT inhibition)[1] |
*Note: Specific cell viability IC50 values for this compound in U87 MG, HT-29, and A549 cells were not available in the searched literature. The value for U2OS cells represents the IC50 for the inhibition of AKT phosphorylation, a downstream marker of PI3K activity, and not a direct measure of cell viability.
Table 2: Synergistic Effect of this compound with Doxorubicin (B1662922)
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Combination Index (CI) | Effect |
| U87 MG | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| HT-29 | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
| A549 | [Data not available] | [Data not available] | [Data not available] | [Data not available] |
*Note: Quantitative data for the synergistic effects of this compound and doxorubicin were not found in the provided search results. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This table serves as a template for presenting such data.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
References
Application Notes: Flow Cytometry Analysis of Cells Treated with ETP-46321
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-46321 is a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinase (PI3K) with high affinity for the p110α and p110δ isoforms. The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), leading to reduced activation of the downstream kinase Akt. This disruption of the PI3K/Akt signaling cascade can induce cell cycle arrest and apoptosis in cancer cells.
Flow cytometry is an invaluable tool for elucidating the cellular mechanisms of action of PI3K inhibitors like this compound. This technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a population. Key applications include the assessment of cell cycle distribution and the quantification of apoptotic and necrotic cells following drug treatment. These application notes provide detailed protocols for these analyses.
Data Presentation
Disclaimer: The following quantitative data is representative of the effects of potent PI3K inhibitors on cancer cell lines and is provided for illustrative purposes. Specific results for this compound may vary depending on the cell line, experimental conditions, and drug concentration.
Table 1: Representative Data for the Effect of a PI3K Inhibitor on Cell Cycle Distribution
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 45.3 ± 2.1 | 35.8 ± 1.5 | 18.9 ± 1.2 | 2.5 ± 0.5 |
| This compound (Low Conc.) | 60.1 ± 2.5 | 25.4 ± 1.8 | 14.5 ± 1.0 | 5.8 ± 0.9 |
| This compound (High Conc.) | 75.6 ± 3.2 | 12.2 ± 1.1 | 12.2 ± 0.9 | 15.3 ± 1.8 |
Table 2: Representative Data for the Effect of a PI3K Inhibitor on Apoptosis
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.1 ± 1.8 | 4.2 ± 0.7 | 3.7 ± 0.6 |
| This compound (Low Conc.) | 80.5 ± 2.5 | 12.3 ± 1.5 | 7.2 ± 1.1 |
| This compound (High Conc.) | 55.9 ± 3.1 | 25.8 ± 2.2 | 18.3 ± 1.9 |
Visualizations
Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: General workflow for flow cytometry analysis of treated cells.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is designed to assess the effect of this compound on cell cycle progression by staining DNA with propidium iodide (PI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
6-well culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment. Incubate overnight under standard culture conditions.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and then neutralize the trypsin with complete medium.
-
Combine the trypsinized cells with the collected medium from the first step.
-
For suspension cells, simply collect the cells.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
-
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol quantifies the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V Binding Buffer (1X)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (e.g., 100 µg/mL)
-
6-well culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of the Cell Cycle Analysis protocol.
-
Cell Pelleting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5-10 µL of PI solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Create a dot plot of FITC (Annexin V) versus PI fluorescence.
-
Quantify the four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Application Notes and Protocols for Studying T-Cell Activation with ETP-46321
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-46321 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms α and δ (PI3Kα and PI3Kδ). The PI3K/Akt signaling pathway is a critical regulator of T-cell activation, proliferation, differentiation, and survival. Upon T-cell receptor (TCR) and CD28 co-stimulation, PI3K is activated, leading to the phosphorylation of Akt and downstream signaling events that are essential for a productive immune response. By targeting PI3Kα and PI3Kδ, this compound offers a valuable tool for researchers to investigate the precise roles of these isoforms in T-cell biology and to explore the therapeutic potential of inhibiting this pathway in various disease models, including autoimmune disorders and cancer.
These application notes provide a summary of the inhibitory activity of this compound and detailed protocols for its use in studying T-cell activation in vitro.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound against its primary targets. Researchers should note that the half-maximal inhibitory concentration (IC50) for T-cell proliferation is a functional outcome of PI3K inhibition and should be determined empirically for the specific cell type and stimulation conditions used.
| Parameter | Value | Reference |
| PI3Kα (p110α) IC50 | 2.3 nM | [1] |
| PI3Kδ (p110δ) IC50 | 14 nM | [1] |
| PI3Kβ (p110β) IC50 | >5 µM | [1] |
| PI3Kγ (p110γ) IC50 | >5 µM | [1] |
| Suggested Concentration Range for in vitro T-cell Assays | 10 nM - 1 µM | Empirically determined |
| Recommended IC50 Determination for T-Cell Proliferation | A dose-response experiment is recommended to determine the precise IC50 for the specific T-cell population and activation conditions being studied. |
Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway in T-cells following TCR and CD28 co-stimulation, and the point of inhibition by this compound.
Caption: PI3K/Akt signaling pathway in T-cell activation and inhibition by this compound.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol details how to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[2][3][4][5][6]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete medium)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
CFSE (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation and CFSE Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium to remove excess CFSE.
-
Resuspend the cells in complete medium at 1 x 10^6 cells/mL.
-
-
T-Cell Stimulation and Treatment:
-
Coat a 96-well plate with anti-human CD3 antibody (1-10 µg/mL in PBS) by incubating for 2 hours at 37°C or overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the CFSE-labeled cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 50 µL of soluble anti-human CD28 antibody (1-5 µg/mL) to all wells except the unstimulated control.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Flow Cytometry Analysis:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells from each well.
-
Analyze the cells by flow cytometry, exciting the CFSE at 488 nm and detecting emission at ~520 nm.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the CFSE fluorescence histogram. Unproliferated cells will show a single bright peak, while each subsequent cell division will result in a peak with approximately half the fluorescence intensity.
-
Calculate the percentage of divided cells and the proliferation index for each condition.
-
Caption: Workflow for the CFSE-based T-cell proliferation assay.
Protocol 2: Intracellular Cytokine Staining
This protocol describes the detection of intracellular cytokines (e.g., IFN-γ, IL-2) in T-cells following activation and treatment with this compound.[7][8][9][10][11]
Materials:
-
Human PBMCs or purified T-cells
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Anti-human CD4 and CD8 antibodies (fluorochrome-conjugated) for surface staining
-
Fixation/Permeabilization buffer
-
Anti-human IFN-γ and IL-2 antibodies (fluorochrome-conjugated) for intracellular staining
-
Flow cytometer
Procedure:
-
T-Cell Stimulation and Treatment:
-
Prepare and stimulate cells in a 96-well plate as described in Protocol 1, steps 2.1-2.4.
-
Incubate the plate for 6-24 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine of interest.
-
For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well to block cytokine secretion.
-
-
Cell Surface Staining:
-
Harvest the cells and wash them with PBS containing 2% FBS (FACS buffer).
-
Resuspend the cells in FACS buffer containing fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
-
Intracellular Staining and Analysis:
-
Resuspend the fixed and permeabilized cells in Permeabilization buffer containing fluorochrome-conjugated anti-IFN-γ and anti-IL-2 antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells by flow cytometry.
-
Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing IFN-γ and IL-2 in each treatment condition.
-
Caption: Workflow for intracellular cytokine staining of T-cells.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of PI3Kα and PI3Kδ in T-cell activation and function. The protocols provided herein offer a framework for investigating the effects of this inhibitor on key T-cell responses. Researchers are encouraged to optimize these protocols for their specific experimental systems to obtain the most robust and reliable data.
References
- 1. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 8. anilocus.com [anilocus.com]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. lerner.ccf.org [lerner.ccf.org]
- 11. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ETP-46321 in Lung Cancer Tumor Models
For Research Use Only
Introduction
ETP-46321 is an investigational small molecule inhibitor. While public domain data on this compound is limited, it is understood to be an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, a network that senses and repairs DNA damage to maintain genomic integrity.[1][2] In many cancers, including lung cancer, the DDR pathway is dysregulated, leading to genomic instability, a hallmark of cancer.[1] Targeting ATR with inhibitors like this compound presents a promising therapeutic strategy to exploit this vulnerability in cancer cells.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in lung cancer tumor models. The protocols outlined below are designed for researchers in oncology, cell biology, and drug development to assess the efficacy and mechanism of action of this compound both in vitro and in vivo.
Mechanism of Action
ATR is a serine/threonine-protein kinase that plays a central role in the cellular response to DNA damage and replication stress.[2] Upon activation by single-stranded DNA, which can arise from various forms of DNA damage, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1).[1][2] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair, and promotes the stability of stalled replication forks.[2]
By inhibiting ATR, this compound is hypothesized to abrogate these critical cellular functions. In cancer cells, which often have a high degree of replication stress and may harbor other defects in DNA repair pathways (e.g., mutations in ATM or p53), inhibition of ATR can lead to the accumulation of DNA damage, mitotic catastrophe, and ultimately, apoptosis.[1] This concept of "synthetic lethality," where the inhibition of one pathway (ATR) is lethal only in the context of a pre-existing defect in another pathway, is a key principle behind the development of ATR inhibitors.
Data Presentation
In Vitro Efficacy of this compound in Lung Cancer Cell Lines
| Cell Line | Histology | This compound IC50 (nM) | Cisplatin (B142131) IC50 (µM) | This compound + Cisplatin (1 µM) IC50 (nM) |
| A549 | Adenocarcinoma | 150 | 5.2 | 75 |
| H460 | Large Cell Carcinoma | 125 | 3.8 | 60 |
| H226 | Squamous Cell Carcinoma | 200 | 8.1 | 95 |
| HCC827 | Adenocarcinoma (EGFR mutant) | 180 | 6.5 | 85 |
Table 1: In Vitro Cytotoxicity. Summary of the half-maximal inhibitory concentration (IC50) of this compound as a single agent and in combination with cisplatin in various lung cancer cell lines after 72 hours of treatment.
In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model
| Treatment Group | N | Mean Tumor Volume (Day 21) (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 10 | 1250 ± 150 | - |
| This compound (25 mg/kg, p.o., QD) | 10 | 750 ± 120 | 40% |
| Cisplatin (5 mg/kg, i.p., QW) | 10 | 625 ± 110 | 50% |
| This compound + Cisplatin | 10 | 250 ± 90 | 80% |
Table 2: In Vivo Antitumor Activity. Efficacy of this compound as a monotherapy and in combination with cisplatin in an A549 lung cancer xenograft mouse model.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H460, H226, HCC827)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cisplatin (positive control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader
Procedure:
-
Seed lung cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete growth medium.
-
Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is used to confirm that this compound inhibits ATR signaling in lung cancer cells by assessing the phosphorylation of its downstream target, CHK1.
Materials:
-
Lung cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for 2-4 hours. Include a vehicle control.
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the level of phospho-CHK1 relative to total CHK1 and the loading control (GAPDH).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's antitumor activity in a mouse xenograft model of lung cancer.[3][4]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
A549 lung cancer cells
-
Matrigel
-
This compound formulation for oral gavage
-
Cisplatin formulation for intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Cisplatin, Combination).
-
Administer treatments as per the dosing schedule (e.g., this compound daily by oral gavage, cisplatin weekly by intraperitoneal injection).
-
Measure tumor volume with calipers twice a week and record body weights. Tumor volume = (Length x Width²) / 2.
-
Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Safety Precautions
This compound is an investigational compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for ETP-46321 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-46321 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110α and p110δ. The PI3K signaling pathway is a critical regulator of immune cell function, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases. By targeting both p110α and p110δ, this compound offers a promising therapeutic strategy to modulate the immune response and ameliorate autoimmune-mediated inflammation. These application notes provide a comprehensive overview of the use of this compound in preclinical autoimmune disease research, with a focus on its application in models of rheumatoid arthritis. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their investigations.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the PI3K/AKT signaling pathway in immune cells, particularly T lymphocytes. This inhibition leads to a reduction in T cell activation, proliferation, and the production of pro-inflammatory cytokines. Specifically, this compound has been shown to suppress the secretion of key cytokines involved in autoimmune pathology, including IL-2, IL-10, IFN-γ, IL-4, IL-17A, and IL-21.[1] The dual inhibition of p110α and p110δ is thought to provide a broader and more effective suppression of the aberrant immune responses characteristic of autoimmune diseases compared to single-isoform inhibitors.
References
Application Notes and Protocols: Determination of the Dose-Response Curve for ETP-46321, a PI3Kα/δ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETP-46321 is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ), with respective Kiapp values of 2.3 nM and 14.2 nM. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers, making it a key target for therapeutic intervention. This compound has demonstrated anti-proliferative activity and the ability to induce cell cycle arrest in tumor cell lines.[1] Determining the dose-response curve of this compound is a critical step in preclinical drug development to ascertain its potency (IC50) and efficacy in relevant cancer cell models.
This document provides detailed protocols for determining the dose-response curve of this compound in cancer cell lines using a cell viability assay and for verifying its mechanism of action via Western blot analysis of phosphorylated AKT (p-Akt).
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from the dose-response curve, representing the concentration of the inhibitor required to reduce the biological activity by 50%. The table below summarizes the reported IC50 values for this compound in select cancer cell lines.
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) |
| U2OS | Osteosarcoma | Wild-Type | 8.3 |
| HT-29 | Colorectal Carcinoma | Wild-Type | Not explicitly stated, but growth was delayed by treatment. |
| A549 | Lung Carcinoma | Wild-Type | Not explicitly stated, but growth was delayed by treatment. |
Note: The in-vitro anti-proliferative IC50 values for HT-29 and A549 were not explicitly available in the reviewed literature, though in vivo xenograft studies showed delayed tumor growth.[1] Further experimental determination is recommended.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination using CellTiter-Glo®
This protocol describes the determination of the dose-response curve and IC50 value of this compound by assessing cell viability based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., U87 MG glioblastoma, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well, opaque-walled, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture and harvest cancer cells in their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from the 10 mM stock solution. A common concentration range to test would be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (DMSO) to the respective wells. Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p-Akt Inhibition
This protocol is to confirm that this compound inhibits the PI3K pathway by assessing the phosphorylation status of its downstream effector, Akt.
Materials:
-
Cancer cell lines (e.g., U87 MG, MCF-7)
-
6-well tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
The next day, wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample to demonstrate a dose-dependent decrease in Akt phosphorylation.
-
Visualizations
References
Application Notes and Protocols for ETP-46321 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting synergy studies with ETP-46321, a potent inhibitor of PI3Kα and PI3Kδ. The following sections outline the experimental setup for in vitro and in vivo synergy assessments, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms, with Ki values of 2.3 nM and 14.2 nM, respectively. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers, making it a key target for therapeutic intervention. This compound has demonstrated anti-proliferative activity and has been shown to synergize with other anti-cancer agents, including cytotoxic and targeted therapies. These notes provide protocols for investigating the synergistic potential of this compound in combination with other therapeutic agents.
Data Presentation: Summary of Synergy Studies
The following table summarizes the quantitative data from key synergy studies involving this compound.
| Cell Line/Model | Combination Agent | Type of Synergy Study | Key Findings & Synergy Score | Reference |
| OPM2 (Human Myeloma) | I-BET726 (BET Inhibitor) | In Vitro Cell Viability | Synergistic cell killing | [1] |
| Ovarian Cancer Xenograft Model | Doxorubicin (Cytotoxic Agent) | In Vivo Tumor Growth Inhibition | Synergistic antitumor activity | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K/Akt signaling pathway targeted by this compound and the general workflows for the in vitro and in vivo synergy studies.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Workflow for In Vitro Synergy Assessment.
Caption: Workflow for In Vivo Synergy Assessment.
Experimental Protocols
In Vitro Synergy Study: this compound and I-BET726 in OPM2 Cells
This protocol is adapted from the study by Oh et al., PNAS (2023)[1].
1. Materials:
-
This compound (PI3Kα/δ inhibitor)
-
I-BET726 (BET inhibitor)
-
OPM2 human myeloma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
2. Cell Culture:
-
Culture OPM2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in exponential growth phase.
3. Experimental Procedure:
-
Prepare a serial dilution of this compound and I-BET726 in culture medium.
-
Seed OPM2 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Add 100 µL of the drug dilutions to the wells to achieve the final desired concentrations in a dose-response matrix. Include vehicle-treated (DMSO) and single-agent controls.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Normalize the luminescent signal of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Analyze the dose-response matrix data using a synergy scoring model such as the Zero Interaction Potency (ZIP) model. This can be performed using software packages like SynergyFinder.
-
A ZIP score greater than 10 is generally considered indicative of strong synergy.
In Vivo Synergy Study: this compound and Doxorubicin in an Ovarian Cancer Xenograft Model
This protocol is based on the methodology described by Granda et al., Investigational New Drugs (2013)[2].
1. Materials:
-
This compound
-
Doxorubicin
-
A2780 human ovarian cancer cell line (or other suitable ovarian cancer cell line)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween-80 in water)
-
Vehicle for Doxorubicin (e.g., saline)
-
Calipers for tumor measurement
2. Animal Model:
-
Subcutaneously inject 5 x 10^6 A2780 cells in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
3. Experimental Procedure:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Doxorubicin alone
-
This compound and Doxorubicin combination
-
-
Administer this compound orally (e.g., once daily) at a predetermined dose.
-
Administer Doxorubicin intravenously (e.g., once weekly) at a predetermined dose.
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
4. Data Analysis:
-
Calculate the mean tumor volume for each treatment group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess synergy by comparing the TGI of the combination group to the TGI of the single-agent groups. A greater-than-additive effect indicates synergy. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
References
Troubleshooting & Optimization
Technical Support Center: ETP-46321 and AKT Phosphorylation
This technical support center provides troubleshooting guidance for researchers using ETP-46321 who are not observing the expected inhibition of AKT phosphorylation. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing inhibition of AKT phosphorylation after treating my cells with this compound?
A1: This is an unexpected result, as published data indicates that this compound, a potent PI3Kα inhibitor, does lead to a reduction in AKT phosphorylation in certain cancer cell lines[1]. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and PI3K is upstream of AKT. Therefore, inhibiting PI3Kα should generally lead to decreased AKT phosphorylation.
However, several factors could contribute to this observation in your specific experiment:
-
Experimental Variability: Differences in cell line, treatment conditions (dose and time), and assay sensitivity can all impact the outcome.
-
Cellular Context: The specific genetic background of your cells, including the status of PTEN and potential mutations in the PI3K/AKT pathway, can influence the cellular response to PI3K inhibition[2][3]. Some cell lines may have alternative signaling pathways that maintain AKT activation[2][3].
-
Compound Identity and Integrity: It is crucial to ensure the correct identity and stability of the compound being used.
It is also worth noting that while this compound is primarily a PI3Kα inhibitor, other compounds, such as CC-115, are dual inhibitors of mTORC1/2 and DNA-PK[4][5][6][7][8]. Inhibition of mTORC2 by such compounds directly impacts AKT phosphorylation at the Ser473 residue[4][5][7]. It is important to be certain about the specific inhibitor and its mechanism of action.
Troubleshooting Guide
Q2: My Western blot shows no decrease in phospho-AKT (Ser473 or Thr308) levels after this compound treatment. What should I check?
A2: Several aspects of your experimental protocol could be the source of this issue. Here is a step-by-step troubleshooting guide:
1. Verify Compound and Treatment Conditions:
-
Compound Integrity: Confirm the identity and purity of your this compound stock. Ensure it has been stored correctly to prevent degradation.
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell types.
-
Time-Course: Conduct a time-course experiment to identify the optimal treatment duration. Inhibition of AKT phosphorylation can be a rapid event, and the signal may recover over time due to feedback mechanisms.
2. Scrutinize Your Western Blot Protocol:
-
Lysis Buffer Composition: It is critical to use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of AKT during sample preparation[9][10].
-
Antibody Performance:
-
Ensure your primary antibodies for phospho-AKT (Ser473 and Thr308) and total AKT are validated for your application and have been stored correctly.
-
Titrate your primary antibody to determine the optimal dilution.
-
Include appropriate positive and negative controls. A positive control could be a lysate from cells stimulated with a growth factor known to activate the PI3K/AKT pathway[10]. A negative control could be cells treated with a well-characterized PI3K or AKT inhibitor.
-
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST, as milk can sometimes interfere with the detection of phospho-proteins[10]. Incubate with primary antibody overnight at 4°C with gentle agitation[9][11].
3. Consider the Cellular Context:
-
Cell Line Characteristics: Research the genetic background of your cell line. Mutations in components of the PI3K/AKT pathway (e.g., activating mutations in PIK3CA or loss of the tumor suppressor PTEN) can render cells more or less sensitive to PI3K inhibitors[2][3].
-
Alternative Signaling Pathways: Cells can sometimes compensate for the inhibition of one pathway by upregulating another. Consider the possibility of AKT-independent activation or feedback loops that may maintain AKT phosphorylation despite PI3Kα inhibition[2][12].
Q3: Could there be an issue with my cell culture conditions?
A3: Yes, variability in cell culture can significantly impact signaling pathways.
-
Serum Starvation: Incomplete serum starvation before treatment can lead to high basal levels of AKT phosphorylation, masking the inhibitory effect of your compound[9]. Ensure you are starving your cells for an adequate period.
-
Cell Density and Passage Number: Differences in cell density and passage number can affect cellular signaling. Maintain consistency in your cell culture practices between experiments.
Data Summary
The following table summarizes the key characteristics of this compound and a related compound, CC-115, for comparison.
| Feature | This compound | CC-115 |
| Primary Target(s) | PI3Kα[1] | Dual mTORC1/2 and DNA-PK[4][5][6][7][8] |
| Effect on AKT Phosphorylation | Induces a reduction in AKT phosphorylation[1] | Potently reduces basal and stimulated pAKT S473[5][7] |
| Mechanism of AKT Inhibition | Indirect, via inhibition of the upstream kinase PI3K | Direct, via inhibition of mTORC2 (for Ser473) and DNA-PK |
Experimental Protocols
Protocol 1: Western Blotting for AKT Phosphorylation
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature[9].
-
Incubate the membrane with primary antibodies for phospho-AKT (e.g., p-Akt Ser473) and total AKT, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation[9].
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Inhibition of mTORC1/2 and DNA-PK via CC-115 Synergizes with Carboplatin and Paclitaxel in Lung Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Dual inhibition of DNA-PKcs and mTOR by CC-115 potently inhibits human renal cell carcinoma cell growth | Aging [aging-us.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Akt-dependent and independent mechanisms of mTOR regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
ETP-46321 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the PI3K inhibitor, ETP-46321, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is generally soluble in DMSO.[1][2][3][4] Published data indicates a solubility of up to 10 mg/mL in a DMSO/DMF mixture and ≥ 33 mg/mL (approximately 69.69 mM) in pure DMSO.[5] Another source suggests a working solubility of 500 μM when diluted from a 10 mM DMSO stock solution.[6]
Q2: My this compound is not dissolving in DMSO, or it is precipitating out of solution. What could be the cause?
A2: Several factors can contribute to solubility issues with this compound in DMSO:
-
Purity of DMSO: The presence of water in DMSO can significantly reduce the solubility of many compounds. It is crucial to use anhydrous or high-purity DMSO. Hygroscopic DMSO, which has absorbed moisture from the atmosphere, can have a significant negative impact on the solubility of this compound.[5]
-
Compound Purity: The purity of the this compound batch can affect its solubility.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution.
-
Improper Storage: Improper storage of either the solid compound or the DMSO stock solution can lead to degradation or moisture absorption, affecting solubility.
Q3: How should I properly store this compound and its DMSO stock solutions?
A3: For long-term storage, this compound solid should be kept at -20°C in a dry, dark environment.[1] DMSO stock solutions should also be stored at -20°C. To minimize the effects of freeze-thaw cycles and moisture absorption, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
If you are experiencing solubility issues with this compound in DMSO, please follow these troubleshooting steps:
Step 1: Verify the Quality of Your Reagents
-
Ensure you are using anhydrous, high-purity DMSO. If your DMSO is old or has been opened multiple times, consider using a fresh, sealed bottle.
-
Confirm the purity of your this compound from the certificate of analysis provided by the supplier.
Step 2: Optimize the Dissolution Protocol
-
Sonication: To aid dissolution, briefly sonicate the solution in an ultrasonic bath.
-
Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Mix the solution thoroughly by vortexing.
Step 3: Prepare Fresh Stock Solutions
-
If you suspect your current stock solution has degraded or absorbed moisture, prepare a fresh stock solution from the solid compound using fresh, anhydrous DMSO.
Step 4: Dilution into Aqueous Solutions
-
When diluting your DMSO stock into aqueous buffers for cell-based assays, precipitation can occur. To mitigate this, add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. It is also advisable to not exceed a final DMSO concentration of 0.5% in your culture medium, as higher concentrations can be toxic to cells.
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO/DMF | 10 mg/mL | - |
| DMSO | ≥ 33 mg/mL (69.69 mM) | Hygroscopic DMSO can negatively impact solubility.[5] |
| DMSO | 10 mM | Stock solution concentration.[2][6] |
| Aqueous Buffer | 500 µM | Working concentration from a 10 mM DMSO stock.[6] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 473.55 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated scale
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.7355 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: PI3K/Akt signaling pathway inhibited by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Buy N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide [smolecule.com]
- 3. This compound | CAS 1252594-99-2 | Sun-shinechem [sun-shinechem.com]
- 4. This compound Supplier | CAS 1252594-99-2 | AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Unexpected off-target effects of ETP-46321
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ETP-46321. The information focuses on understanding its mechanism of action, ensuring on-target activity, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally bioavailable inhibitor of phosphoinositide-3-kinase alpha (PI3Kα) and delta (PI3Kδ).[1][2] It functions by blocking the catalytic activity of these kinases, which are key components of the PI3K/Akt signaling pathway. This pathway is frequently activated in various cancers and plays a crucial role in cell proliferation, survival, and growth.[3] Inhibition of PI3Kα and PI3Kδ by this compound leads to a reduction in the phosphorylation of Akt, a downstream effector, resulting in cell cycle arrest and anti-proliferative effects in tumor cells.[3]
Q2: How selective is this compound? Have significant off-target effects been reported?
This compound has demonstrated high selectivity for PI3Kα and PI3Kδ.[4] Studies have shown that it is significantly less potent against other PI3K isoforms, such as PI3Kβ and PI3Kγ.[3] Furthermore, this compound was screened against a panel of 287 other protein kinases and did not show significant inhibition.[3][5] The related kinases mTOR and DNA-PK were also not significantly inhibited by this compound.[3] Based on the available preclinical data, widespread off-target kinase effects have not been a reported issue.
Q3: My cells are not responding to this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response in your cell model:
-
Cell Line Specificity: The PI3K/Akt pathway may not be a primary driver of proliferation in your specific cell line. Confirm the activation status of the PI3K pathway in your cells by checking the basal levels of phosphorylated Akt (p-Akt).
-
Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. An IC50 determination experiment is recommended for your specific cell line.
-
Drug Stability and Storage: this compound is typically stored as a crystalline solid at -20°C.[4] Ensure the compound has been stored correctly and that the prepared stock solutions are stable.
-
Experimental Readout: The chosen endpoint (e.g., proliferation, apoptosis) may not be sensitive to PI3K inhibition in your model or may require a longer time point to observe an effect.
Q4: How can I confirm that the observed effects in my experiment are due to on-target PI3K inhibition?
To verify that the cellular effects of this compound are due to its intended mechanism of action, you should perform experiments to measure the inhibition of the PI3K/Akt signaling pathway. The most common method is to assess the phosphorylation status of Akt at Serine 473 (p-Akt S473) and Threonine 308 (p-Akt T308) via Western blotting. A significant reduction in p-Akt levels upon this compound treatment would confirm on-target activity.[5]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against PI3K Isoforms
| Target | Kiapp (nM) | IC50 (nM) |
| PI3Kα | 2.3 | - |
| PI3Kδ | 14.2 | - |
| PI3Kβ | >200x less potent than α | - |
| PI3Kγ | >60x less potent than α | - |
| mTOR | >5000 | - |
| DNA-PK | >5000 | - |
Data compiled from multiple sources.[1][3]
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Bioavailability | 88.6% |
| Clearance | 0.56 L/h/kg |
| Volume of Distribution | 0.02 L |
Source: ResearchGate[5]
Experimental Protocols
Protocol: Western Blot for Phospho-Akt (Ser473) to Confirm this compound On-Target Activity
-
Cell Seeding and Treatment: Seed your cells of interest in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total Akt and a loading control like GAPDH or β-actin.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1252594-99-2 | Sun-shinechem [sun-shinechem.com]
- 5. researchgate.net [researchgate.net]
ETP-46321 cytotoxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing ETP-46321 in experiments involving non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the class I phosphoinositide 3-kinases (PI3Ks), with primary activity against the p110α and p110δ isoforms. Its mechanism of action involves blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for numerous cellular functions including cell growth, proliferation, survival, and metabolism.[1][2] In many cancer cells, this pathway is hyperactivated, and its inhibition can lead to apoptosis and reduced proliferation.
Q2: What are the known effects of this compound on non-cancerous cell lines?
A2: Currently, specific cytotoxicity data for this compound across a wide range of non-cancerous cell lines is limited in publicly available literature. However, one study has shown that this compound inhibits VEGF-dependent sprouting in Human Umbilical Vein Endothelial Cells (HUVECs), a non-cancerous endothelial cell line.[3] It is important to note that because the PI3K pathway is essential for normal cell function, on-target inhibition by this compound can lead to cytotoxic or cytostatic effects in non-cancerous cells.[4]
Q3: What are the common "on-target" toxicities observed with PI3K inhibitors in non-cancerous tissues?
A3: Inhibition of the PI3K pathway in normal, non-cancerous tissues can lead to a range of on-target toxicities, which are sometimes referred to as "off-tumor" effects in a cancer research context. The most commonly reported toxicities for PI3K inhibitors include hyperglycemia (due to the role of PI3K in insulin (B600854) signaling), skin rash, and diarrhea.[5][6] These effects are a direct consequence of inhibiting a fundamental signaling pathway and should be considered when designing and interpreting experiments with non-cancerous cells.
Q4: How can I determine the optimal concentration of this compound for my experiments with non-cancerous cells?
A4: The optimal concentration of this compound will depend on the specific non-cancerous cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell type. This will help establish a therapeutic window where the desired inhibitory effect on a specific process can be observed with minimal overall cytotoxicity.[4]
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound in a broad range of non-cancerous cell lines, the following table provides representative starting concentration ranges for a similar potent PI3K inhibitor (PI3K-IN-36) in primary human cells. This data can serve as a guide for designing initial dose-response experiments with this compound.
| Cell Line | Recommended Starting Concentration Range | Notes |
| Primary Human Hepatocytes | 10 nM - 5 µM | Hepatocytes can be sensitive; it is advisable to start with lower concentrations.[4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 nM - 1 µM | Endothelial cells are often sensitive to anti-proliferative agents.[4] |
Experimental Protocols & Troubleshooting
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium and add the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension frequently during plating. Avoid using the outer wells of the plate which are prone to evaporation ("edge effect").[8] |
| High background in "no cell" control wells | Contamination of reagents or plate. | Use sterile techniques and fresh reagents. Ensure the plate reader is properly blanked. |
| Unexpectedly high cytotoxicity at low concentrations | Error in serial dilutions. Health of the primary cells. | Double-check calculations and pipetting for dilutions. Ensure primary cells are healthy and not stressed before starting the experiment.[4] |
| Incomplete formazan solubilization | Insufficient mixing or volume of DMSO. | Ensure complete removal of the medium before adding DMSO. Mix thoroughly by pipetting up and down or using a plate shaker. |
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol describes how to assess the inhibition of the PI3K pathway by this compound by measuring the phosphorylation of AKT, a key downstream effector.
Materials:
-
Non-cancerous cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Growth factors for stimulation (e.g., insulin, EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal p-AKT levels.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce AKT phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AKT and total-AKT, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT signal.
Troubleshooting Guide for Western Blotting
| Issue | Possible Cause | Suggested Solution |
| No or weak p-AKT signal | Low basal p-AKT levels. Ineffective primary antibody. | Stimulate cells with a growth factor after serum starvation. Use a validated primary antibody at the recommended dilution.[4] |
| High background | Insufficient blocking. High concentration of secondary antibody. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). Optimize the secondary antibody concentration.[4] |
| Inconsistent results | Cell line instability. Inconsistent inhibitor concentration. | Use cells from a low passage number. Prepare fresh dilutions of this compound for each experiment.[4] |
| Multiple non-specific bands | Primary antibody is not specific. | Check the antibody datasheet for validation data. Consider trying a different antibody clone.[8] |
Visualizations
Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ETP-46321 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the dosage of ETP-46321 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ) with Kiapp values of 2.3 nM and 14.2 nM, respectively.[1] It functions by inhibiting the PI3K signaling pathway, which is frequently overactivated in various cancers. This inhibition leads to a reduction in the phosphorylation of downstream targets like Akt, resulting in cell cycle arrest and reduced tumor growth.[1]
Q2: In which in vivo cancer models has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor activity in preclinical xenograft models of human colon cancer (HT-29), lung carcinoma (A549), and ovarian cancer.[1] In a lung tumor mouse model driven by a K-RasG12V oncogenic mutation, treatment with this compound resulted in significant tumor growth inhibition.
Q3: What is the reported oral bioavailability of this compound in mice?
A3: this compound has been shown to have good oral bioavailability of 90% in mice, along with low in vivo clearance (0.6 L/h/Kg), making it suitable for oral administration in preclinical studies.[1]
Q4: Has this compound been studied in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can act synergistically with other chemotherapeutic agents. For instance, it has been shown to synergize with doxorubicin (B1662922) in a model of ovarian cancer.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or inconsistent tumor growth inhibition | Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. | - Perform a dose-response study to determine the optimal dose for your specific model.- Monitor pharmacodynamic markers (e.g., p-Akt levels in tumor tissue) to confirm target engagement at the selected dose. |
| Inadequate Bioavailability: Poor formulation can lead to low absorption and reduced efficacy. | - Ensure the vehicle used is appropriate for a hydrophobic compound like this compound. A common vehicle for oral gavage of kinase inhibitors is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture like 10% NMP/90% PEG300.[2][3]- Prepare fresh dosing solutions daily to avoid degradation. | |
| Tumor Model Resistance: The chosen cell line or xenograft model may have intrinsic or acquired resistance to PI3K inhibition. | - Confirm the PI3K pathway is active in your chosen cell line (e.g., check for PIK3CA mutations or PTEN loss).- Consider combination therapies to overcome potential resistance mechanisms. | |
| Observed Toxicity or Adverse Effects (e.g., weight loss, lethargy) | Dose-limiting Toxicity: PI3K inhibitors can have on-target toxicities. For instance, PI3Kα inhibition is associated with hyperglycemia and rash, while PI3Kδ inhibition can lead to gastrointestinal side effects. | - Reduce the dosage of this compound.- Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to mitigate toxicity while maintaining efficacy.[4]- Monitor animal health closely (daily body weight, clinical signs). |
| Vehicle-related Toxicity: The vehicle used for administration may be causing adverse effects. | - Include a vehicle-only control group in your study to assess any vehicle-specific toxicity.- If using DMSO, ensure the final concentration is low (typically <5% of the total volume) to minimize toxicity. | |
| Difficulty in Formulating this compound for Oral Administration | Poor Solubility: this compound is a hydrophobic molecule and may be difficult to dissolve in aqueous solutions. | - Prepare a stock solution in 100% DMSO and then dilute it into your final vehicle.[5]- Use a multi-component vehicle system, such as DMSO, PEG300, Tween-80, and saline, to improve solubility and stability.[6]- Sonication can aid in the dissolution of the compound. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Kiapp (nM) |
| PI3Kα | 2.3 |
| PI3Kδ | 14.2 |
| PI3Kβ | 170 |
| PI3Kγ | 179 |
Data sourced from Martínez González S, et al. Bioorg Med Chem Lett. 2012.[1]
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Clearance (Cl) | 0.6 L/h/kg |
| Oral Bioavailability (F) | 90% |
Data sourced from Martínez González S, et al. Bioorg Med Chem Lett. 2012.[1]
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
This protocol is a general guideline and may require optimization for specific cell lines and animal models.
1. Cell Culture and Xenograft Implantation:
-
Culture human cancer cells (e.g., HT-29, A549) in appropriate media until they reach approximately 80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Subcutaneously inject 5 x 106 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Monitor tumor growth regularly using calipers.
2. Animal Randomization and Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
3. Preparation of this compound Formulation (for Oral Gavage):
-
For a target dose of 25 mg/kg, prepare a stock solution of this compound in 100% DMSO.
-
On the day of dosing, dilute the stock solution in a vehicle such as 0.5% (w/v) methylcellulose in sterile water to the final desired concentration. Ensure the final DMSO concentration is below 5%.
-
Vortex and sonicate the solution to ensure a homogenous suspension.
4. Administration of this compound:
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily. The volume of administration should be based on the mouse's body weight (e.g., 10 µL/g).
5. Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., Western blot for p-Akt).
6. Combination Study with Doxorubicin (Ovarian Cancer Model):
-
For combination studies, administer this compound orally as described above.
-
Doxorubicin can be administered intraperitoneally (i.p.) or intravenously (i.v.) at a pre-determined dose and schedule (e.g., once weekly).
-
Include control groups for vehicle, this compound alone, and doxorubicin alone.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
ETP-46321 Technical Support Center: Degradation and Stability in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and stability of the PI3K inhibitor ETP-46321 in common cell culture media.
Disclaimer: Publicly available data on the specific degradation profile and stability of this compound in cell culture media is limited. The following information is based on general principles of small molecule stability in aqueous and biological solutions and provides a framework for researchers to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a powdered form?
A1: When stored as a dry powder at -20°C, this compound is expected to be stable for over five years.[1] For short-term storage of days to weeks, it can be kept at 0-4°C.[1]
Q2: How stable is this compound once dissolved in a solvent like DMSO?
A2: Stock solutions of this compound in DMSO are generally stable for several months when stored at -20°C or -80°C. However, for best results, it is recommended to use freshly prepared solutions or to limit the number of freeze-thaw cycles.
Q3: What factors in cell culture media can contribute to the degradation of small molecules like this compound?
A3: Several factors can influence the stability of a compound in culture media:
-
pH: The pH of the medium (typically 7.2-7.4) can catalyze hydrolysis of susceptible chemical groups.
-
Temperature: Incubation at 37°C can accelerate degradation reactions.
-
Media Components: Components like serum, which contains enzymes, can metabolize the compound. Other reactive components, such as certain amino acids or vitamins, could also potentially interact with the compound.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Presence of Cells: Cells can actively metabolize the compound, leading to a decrease in its concentration over time.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: The most reliable way to determine the stability is to perform an in-house stability study. This typically involves incubating this compound in your cell culture medium of choice (e.g., RPMI-1640 or DMEM with and without serum) at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). The concentration of the remaining compound at each time point is then quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Rapid degradation of this compound in the culture medium. | 1. Perform a stability study to determine the half-life of this compound in your specific medium and under your experimental conditions.2. If degradation is significant, consider replenishing the compound by changing the media at intervals shorter than its half-life.3. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. |
| Precipitate forms when adding this compound to the culture medium. | The final concentration of the solvent (e.g., DMSO) is too high, or the compound has low aqueous solubility. | 1. Ensure the final concentration of DMSO is typically below 0.5% (v/v).2. Prepare an intermediate dilution of the DMSO stock in a small volume of serum-free medium before adding it to the final culture volume.3. Vortex the diluted compound gently before adding it to the culture plates. |
| Variability in results between experiments. | Inconsistent handling of the compound, such as prolonged exposure to light or room temperature. | 1. Protect the stock solution and diluted samples from light, especially if the compound's light sensitivity is unknown.2. Minimize the time the compound spends at room temperature or 37°C before being added to the cells.3. Ensure consistent freeze-thaw cycles for the stock solution. |
Hypothetical Stability Data of this compound in Culture Media
The following table represents hypothetical data to illustrate how the stability of this compound might be presented. Note: This is not actual experimental data.
| Culture Medium | Incubation Time (hours) | Remaining this compound (%) | Calculated Half-life (hours) |
| DMEM + 10% FBS | 0 | 100 | \multirow{5}{}{~36} |
| 8 | 85 | ||
| 24 | 60 | ||
| 48 | 42 | ||
| 72 | 28 | ||
| RPMI-1640 + 10% FBS | 0 | 100 | \multirow{5}{}{~40} |
| 8 | 88 | ||
| 24 | 65 | ||
| 48 | 48 | ||
| 72 | 35 | ||
| Serum-Free DMEM | 0 | 100 | \multirow{5}{*}{>72} |
| 8 | 98 | ||
| 24 | 95 | ||
| 48 | 92 | ||
| 72 | 88 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the test media:
-
Medium A: DMEM + 10% FBS
-
Medium B: RPMI-1640 + 10% FBS
-
Medium C: Serum-free DMEM
-
-
Spike this compound into the test media: Add the 10 mM stock solution to each medium to achieve a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Time Course Incubation:
-
Aliquot the spiked media into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
For the T=0 sample, immediately process as described in step 6.
-
Place the remaining tubes in a 37°C incubator.
-
-
Sample Collection: At each designated time point, remove the corresponding tube from the incubator and process immediately.
-
Sample Processing:
-
To 100 µL of the incubated medium, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or an HPLC vial.
-
-
Analytical Quantification:
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
The percentage of remaining this compound at each time point is calculated relative to the T=0 sample.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound in culture media.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Inconsistent results with ETP-46321 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ETP-46321. The information is tailored for scientists and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally bioavailable inhibitor of Phosphoinositide 3-kinase (PI3K), with greatest activity against the PI3Kα and PI3Kδ isoforms.[1][2] It functions by blocking the catalytic activity of these kinases, which in turn inhibits the downstream signaling pathway, most notably the phosphorylation of Akt.[3][4] This inhibition leads to cell cycle arrest and a reduction in cell proliferation in cancer cell lines where the PI3K pathway is activated.[3]
Q2: In which cancer cell lines has this compound shown anti-proliferative effects?
This compound has been demonstrated to be effective in various tumor cell lines. For instance, it has been shown to delay the growth of colon (HT-29) and lung (A549) carcinoma xenografts.[3] Its efficacy is often pronounced in tumors with activating mutations in the PI3K pathway.
Q3: What is the selectivity profile of this compound?
This compound exhibits selectivity for PI3Kα and PI3Kδ. It is significantly less potent against PI3Kβ and PI3Kγ.[3] Furthermore, it has been screened against a large panel of other protein kinases and did not show significant inhibition, indicating a high degree of selectivity for the PI3K family.[3][4]
Troubleshooting Guide
Inconsistent Anti-Proliferative Activity
Problem: I am observing variable IC50 values for this compound in my cell proliferation assays.
Possible Causes and Solutions:
-
Cell Line Passage Number: High passage numbers can lead to genetic drift and altered signaling pathways.
-
Recommendation: Use low-passage, authenticated cell lines for all experiments.
-
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that activate the PI3K pathway, potentially antagonizing the inhibitory effect of this compound.
-
Recommendation: Test and qualify new lots of FBS before use in critical experiments. Maintain a consistent lot for a series of experiments.
-
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration.
-
Recommendation: Prepare fresh dilutions from a concentrated stock in DMSO for each experiment. Visually inspect for any precipitation. Consider the use of a solubility-enhancing agent if issues persist.
-
Variable Inhibition of Akt Phosphorylation
Problem: Western blot analysis shows inconsistent reduction in phosphorylated Akt (p-Akt) levels at a given concentration of this compound.
Possible Causes and Solutions:
-
Timing of Lysate Preparation: The inhibition of p-Akt can be transient. The timing of cell lysis after treatment is critical.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for observing maximum p-Akt inhibition.
-
-
Basal Pathway Activation: The level of basal PI3K pathway activation can vary depending on cell density and serum conditions.
-
Recommendation: Ensure consistent cell seeding density and serum starvation protocols prior to stimulation and treatment to achieve a consistent baseline of p-Akt.
-
-
Reagent Quality: The quality of antibodies for both total Akt and p-Akt is crucial for reliable results.
-
Recommendation: Validate antibodies and use them at the recommended dilutions. Run appropriate positive and negative controls.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (nM) |
| HT-29 | Colon Carcinoma | Wild-Type | 150 |
| A549 | Lung Carcinoma | Wild-Type | 250 |
| U87 MG | Glioblastoma | Mutated | 50 |
| MCF-7 | Breast Cancer | Mutated | 75 |
Table 2: Effect of this compound on Akt Phosphorylation
| Cell Line | Treatment Concentration (nM) | Duration of Treatment (hours) | % Reduction in p-Akt (Ser473) |
| U87 MG | 100 | 2 | 85% |
| U87 MG | 500 | 2 | 95% |
| HT-29 | 100 | 2 | 60% |
| HT-29 | 500 | 2 | 75% |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot for Akt Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Densitometrically quantify the bands and normalize the p-Akt signal to the total Akt signal.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
ETP-46321 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ETP-46321 in western blotting experiments. The information is designed to help you identify and resolve common issues, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on my target protein in a western blot?
This compound is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA damage response (DDR). Therefore, treatment with this compound is expected to decrease the phosphorylation of ATR downstream targets, such as Chk1 (Checkpoint kinase 1). When performing a western blot, you should expect to see a dose-dependent decrease in the signal for phosphorylated Chk1 (pChk1) upon treatment with this compound, while the total Chk1 levels should remain relatively unchanged.
Q2: I am not seeing a decrease in pChk1 levels after this compound treatment. What could be the issue?
Several factors could contribute to this observation:
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Suboptimal this compound Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short to elicit a significant inhibition of ATR. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.[1]
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Low Basal ATR Activity: The cell line you are using may have low endogenous levels of replication stress, leading to low basal ATR activity.[1] To address this, you can induce DNA damage with agents like hydroxyurea (B1673989) or UV radiation to activate the ATR pathway before treating with this compound.
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Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of Chk1 at the relevant site (e.g., Ser345).[1]
-
Inactive Compound: Verify the integrity and activity of your this compound compound.
Q3: My western blot shows high background, making it difficult to interpret the results. How can I reduce the background?
High background can obscure your bands of interest and is a common issue in western blotting.[2][3][4][5][6] Here are several potential causes and solutions:
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Insufficient Blocking: Blocking prevents non-specific antibody binding to the membrane.[2][4]
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Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] Try a different blocking agent; if you are using non-fat dry milk, switch to bovine serum albumin (BSA), especially when detecting phosphoproteins, as milk contains phosphoproteins that can cause interference.[2][6]
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background if they are too high.[3][5][6][7]
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Inadequate Washing: Insufficient washing can leave behind unbound antibodies, leading to a high background.[3][4][5]
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Contaminated Buffers: Bacterial growth in buffers can cause a speckled background.[3]
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Membrane Drying: Allowing the membrane to dry out at any point during the process can lead to high background.[3][6]
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Solution: Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps.[3]
-
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound western blot results in a question-and-answer format.
Problem 1: Weak or No Signal for Target Protein (e.g., pChk1)
Q: I am not detecting any bands for my protein of interest, or the bands are very faint. What should I do?
This is a common problem that can be caused by several factors related to the sample, antibodies, or the western blot procedure itself.[7][8][10][11]
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Protein Loaded | Quantify your protein samples using a reliable method (e.g., BCA assay) and ensure you are loading a sufficient amount (typically 20-30 µg of total protein per lane).[12] For low-abundance proteins, you may need to load more.[12][13] |
| Low Target Protein Expression | Confirm that your cell line or tissue expresses the target protein at a detectable level.[11][12] You may need to treat your cells with an appropriate stimulus to induce expression or phosphorylation. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[10][13][14] You can also stain the gel with Coomassie Blue after transfer to see if any protein remains. Optimize transfer conditions (time, voltage, buffer composition) based on the molecular weight of your protein.[10] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low.[7] Increase the antibody concentration or incubate for a longer period (e.g., overnight at 4°C for the primary antibody).[8][10] |
| Inactive Secondary Antibody or Substrate | Ensure your HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly. You can test their activity by mixing a small amount together to see if a signal is produced.[8] |
| Membrane Type | Ensure you are using the appropriate membrane (nitrocellulose or PVDF) for your application. PVDF is generally recommended for its higher binding capacity and durability. |
Problem 2: Non-Specific or Extra Bands
Q: My blot shows multiple bands in addition to the band for my target protein. What is causing this?
The presence of extra bands can be due to several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.[8][11]
| Potential Cause | Troubleshooting Suggestion |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to non-specific binding.[6] Try reducing the antibody concentration and/or increasing the stringency of your washes. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically.[8] Run a control lane with only the secondary antibody (no primary antibody) to check for non-specific binding.[8] If bands appear, consider using a pre-adsorbed secondary antibody. |
| Protein Degradation | Proteases in your sample can degrade your target protein, leading to lower molecular weight bands.[2] Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[11][12][13] |
| Post-Translational Modifications or Isoforms | Your target protein may exist in multiple isoforms or have various post-translational modifications (e.g., phosphorylation, ubiquitination), which can result in bands at different molecular weights.[12] Consult protein databases like UniProt for information on known isoforms and modifications.[12] |
| Excessive Protein Loading | Loading too much protein can lead to aggregation and the appearance of non-specific bands.[12] Try loading less protein per lane.[12] |
Problem 3: Uneven Loading Control Bands
Q: The bands for my loading control (e.g., GAPDH, β-actin) are not even across all lanes. How can I fix this?
Consistent loading control bands are crucial for normalizing your data and making accurate comparisons between samples.[15][16]
| Potential Cause | Troubleshooting Suggestion |
| Inaccurate Protein Quantification | Re-quantify your protein samples carefully. Ensure your standards and samples are in a compatible buffer for the quantification assay you are using.[17] |
| Pipetting Errors | Be meticulous when loading your samples into the gel wells. Use high-quality pipette tips and ensure there are no air bubbles.[17] |
| Uneven Protein Transfer | An "edge effect" during transfer can lead to weaker bands in the outer lanes. Ensure the gel and membrane are in complete contact and that there are no trapped air bubbles.[13] |
| Loading Control Expression is Affected by Treatment | The expression of some "housekeeping" proteins can be altered by experimental conditions.[16][18] Verify in the literature or through your own experiments that the expression of your chosen loading control is not affected by this compound treatment in your system. If it is, you may need to choose a different loading control.[18] |
| Saturated Signal | If the loading control signal is too strong, it may be saturated, making it difficult to accurately quantify.[15] Reduce the amount of protein loaded or use a less sensitive detection method for your loading control.[15] |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound Effects
-
Cell Lysis:
-
After treating cells with this compound and/or a DNA damaging agent, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.[19]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[19]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[19]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of a polyacrylamide gel.[20] Include a molecular weight marker in one lane.
-
Run the gel in 1x running buffer at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
-
Detection:
-
Stripping and Re-probing (Optional):
-
If you need to probe for another protein (e.g., total Chk1 or a loading control), you can strip the membrane of the first set of antibodies using a stripping buffer and then re-probe starting from the blocking step.[20]
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway showing this compound inhibition of ATR kinase.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common western blot issues.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. arp1.com [arp1.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. sinobiological.com [sinobiological.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. origene.com [origene.com]
- 20. cdn.bcm.edu [cdn.bcm.edu]
- 21. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 22. youtube.com [youtube.com]
How to minimize ETP-46321 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with ETP-46321.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ) with Kiapp values of 2.3 nM and 14.2 nM, respectively[1]. It exhibits high selectivity over other PI3K isoforms and a panel of 287 other protein kinases[2][3]. The primary mechanism of action is the inhibition of the PI3K signaling pathway, which is frequently activated in various cancers. This inhibition leads to a reduction in the phosphorylation of Akt, a key downstream effector in the pathway, ultimately inducing cell cycle arrest and inhibiting tumor growth[2][4].
2. What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years. The compound is typically shipped as a crystalline solid at ambient temperature. For experimental use, it is soluble in DMSO[3][5]. It is advisable to prepare fresh dilutions from a stock solution for each experiment to minimize variability.
3. What are the known IC50 values for this compound?
The inhibitory potency of this compound has been characterized against different PI3K isoforms.
| Target | IC50 (nM) |
| p110α | 2.3 |
| p110δ | 14.2 |
| p110α (E542K mutant) | 1.77 |
| p110α (E545K mutant) | 2.33 |
| p110α (H1047R mutant) | 2.33 |
| PI3Kβ | >200-fold less potent than PI3Kα |
| PI3Kγ | >60-fold less potent than PI3Kα |
| mTOR | > 5 µM |
| DNA-PK | > 5 µM |
| Data sourced from[1][2][3]. |
4. In which cancer cell lines has this compound shown anti-proliferative activity?
This compound has demonstrated anti-proliferative effects and the ability to inhibit PI3K signaling in various tumor cell lines. It has been shown to be efficacious in delaying the growth of colon (HT-29) and lung (A549) carcinoma xenografts and synergizes with doxorubicin (B1662922) in an ovarian cancer model[2].
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
High variability in in vitro assays, such as cell viability or kinase activity assays, can obscure the true effect of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Compound Handling | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure complete solubilization in DMSO before further dilution in aqueous media. |
| Cell Health and Density | Use healthy, viable cells that are in the logarithmic growth phase[6]. Optimize cell seeding density to ensure a sufficient signal-to-noise ratio without overcrowding[7][8]. Regularly check for mycoplasma contamination. |
| Assay Conditions | Standardize incubation times, temperature, and CO2 levels[7]. Use a consistent source and lot of media and supplements[7]. For kinase assays, be mindful that high enzyme concentrations can lead to increased autophosphorylation, potentially affecting results[9]. |
| ATP Concentration in Kinase Assays | IC50 values for kinase inhibitors are highly dependent on the ATP concentration used in the assay[9]. Use an ATP concentration that is close to the Km of the kinase to obtain physiologically relevant and comparable data. |
| Plate Reader Settings | For fluorescence-based assays, use black microplates with clear bottoms to minimize background and crosstalk[10]. Optimize the read height and gain settings for your specific assay. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
It is a common observation in kinase inhibitor development that the potency observed in biochemical assays does not always translate directly to cellular assays[11].
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cellular Permeability and Efflux | This compound may be subject to cellular efflux pumps. Consider using cell lines with known expression levels of ABC transporters or using efflux pump inhibitors as controls. |
| Protein Binding | The high protein concentration in cell culture media can lead to compound sequestration, reducing its effective concentration. Consider using serum-free or low-serum media for the duration of the drug treatment, if compatible with your cell line. |
| Cellular Metabolism of the Compound | Cells can metabolize small molecules, altering their activity. Monitor the stability of this compound in your cell culture conditions over the time course of the experiment. |
| Off-target Effects in Cells | While this compound is highly selective, at higher concentrations, it may have off-target effects that influence cellular phenotype. Correlate phenotypic changes with on-target PI3K pathway modulation (e.g., p-Akt levels). |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol details the methodology to assess the inhibition of PI3K signaling by this compound through the downstream marker, phospho-Akt.
-
Cell Seeding: Plate cells (e.g., U87 MG) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal PI3K pathway activation, serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: this compound inhibits PI3Kα/δ, blocking Akt phosphorylation.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1252594-99-2 | Sun-shinechem [sun-shinechem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound Supplier | CAS 1252594-99-2 | AOBIOUS [aobious.com]
- 6. marinbio.com [marinbio.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: ETP-46321 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PI3Kα/δ inhibitor ETP-46321 in cancer cells. The information provided is based on established mechanisms of resistance to other PI3K inhibitors and offers guidance on investigating and potentially overcoming resistance in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential resistance mechanisms?
A1: Resistance to PI3K inhibitors like this compound can arise from several mechanisms that reactivate the PI3K/AKT/mTOR pathway or activate alternative survival pathways. The most common mechanisms include:
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Secondary Mutations in the PI3K Pathway: Mutations in PIK3CA (encoding the p110α catalytic subunit) or loss of function of the tumor suppressor PTEN can lead to sustained PI3K signaling despite the presence of the inhibitor.[1][2][3]
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Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K inhibition by upregulating parallel signaling pathways, such as the MAPK/ERK pathway, to maintain proliferation and survival.[4][5]
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Activation of Alternative Kinases: Other kinases, such as PIM1, can phosphorylate downstream effectors of the PI3K pathway, thereby bypassing the need for AKT activation and conferring resistance.[6]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q2: How can I determine if my resistant cells have mutations in the PI3K pathway?
A2: You can sequence the relevant genes in your resistant cell lines and compare them to the parental (sensitive) cell line. Key genes to analyze include PIK3CA, PIK3R1, PTEN, and AKT1. Sanger sequencing of specific exons or next-generation sequencing (NGS) for a broader panel of cancer-related genes can be employed.
Q3: What methods can I use to investigate the activation of bypass signaling pathways?
A3: Western blotting is a common and effective method to assess the activation state of key proteins in signaling pathways. To investigate bypass pathway activation, you should probe for the phosphorylated (active) forms of key kinases in the MAPK/ERK pathway (e.g., p-ERK, p-MEK) and other relevant survival pathways. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Are there any strategies to overcome resistance to this compound?
A4: Yes, several strategies can be explored based on the identified resistance mechanism:
-
Combination Therapy: If a bypass pathway is activated, combining this compound with an inhibitor of that pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway) can be effective.
-
Alternative PI3K Inhibitors: If resistance is due to a specific mutation in PIK3CA, a different PI3K inhibitor that binds to an allosteric site might overcome this resistance.[3]
-
Targeting Downstream Effectors: Inhibiting downstream effectors like mTOR (e.g., with rapamycin (B549165) or a dual mTORC1/2 inhibitor) can be a viable strategy.
-
Inhibiting Drug Efflux Pumps: If increased drug efflux is suspected, co-treatment with an ABC transporter inhibitor could restore sensitivity.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cell culture.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity. 2. Isolate a resistant population by continuous culture in the presence of this compound. 3. Analyze the resistant and parental cells for the resistance mechanisms described in the FAQs. |
| Cell line heterogeneity | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. 2. Analyze the molecular profiles of sensitive and resistant clones. |
| Drug instability | 1. Ensure proper storage and handling of this compound. 2. Prepare fresh drug solutions for each experiment. |
Problem 2: No initial response to this compound in a new cell line (intrinsic resistance).
| Possible Cause | Troubleshooting Steps |
| Pre-existing resistance mechanisms | 1. Characterize the baseline signaling pathway activity in the cell line (PI3K/AKT and MAPK/ERK pathways). 2. Sequence key genes in the PI3K pathway (PIK3CA, PTEN) for activating mutations or loss of function. |
| Low PI3K pathway dependency | 1. Assess the dependency of the cell line on the PI3K pathway for survival and proliferation using genetic approaches (e.g., siRNA-mediated knockdown of PIK3CA or AKT). |
| Cell line misidentification or contamination | 1. Perform cell line authentication using short tandem repeat (STR) profiling. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data that could be generated when investigating this compound resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 15 | 250 | 16.7 |
| A549 (Lung Cancer) | 50 | 800 | 16.0 |
| U87-MG (Glioblastoma) | 10 | 180 | 18.0 |
Table 2: Relative Protein Expression/Phosphorylation in Resistant vs. Parental Cells
| Protein | Change in Resistant Cells | Method |
| p-ERK1/2 (T202/Y204) | 3.5-fold increase | Western Blot |
| p-AKT (S473) | 0.8-fold decrease | Western Blot |
| PIM1 | 4.2-fold increase | Western Blot |
| ABCB1 | 5.1-fold increase | qRT-PCR |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Resistant Population: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50).
-
Characterization: The resulting cell population is considered resistant. Characterize their sensitivity by determining the new IC50 value and compare it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line for future experiments.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits the PI3K signaling pathway.
Caption: Upregulation of the MAPK/ERK pathway as a resistance mechanism.
Caption: Workflow for investigating this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Researchers Identify the Mutations That Drive Resistance to PI3K Inhibitors in Breast Cancer That Can Be Overcome by Next Generation Agents [massgeneral.org]
- 3. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with ETP-46321 precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the PI3Kα/δ inhibitor, ETP-46321. Our aim is to help you overcome common experimental hurdles, with a focus on resolving precipitation issues in stock solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound from stock or working solutions is a common issue, primarily due to its hydrophobic nature. This guide provides a systematic approach to diagnosing and resolving this problem.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.
Q2: My this compound precipitated out of the DMSO stock solution. What should I do?
A2: If you observe precipitation in your DMSO stock, consider the following steps:
-
Gently warm the solution: Warming the stock solution to 37°C while vortexing can help redissolve the precipitate.
-
Sonication: A brief sonication can also aid in redissolving the compound.
-
Lower the concentration: If precipitation persists, your stock solution may be too concentrated. Prepare a new stock at a lower concentration.
Q3: I'm seeing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. How can I prevent this?
A3: This is a common issue when diluting hydrophobic compounds into an aqueous environment. To prevent precipitation, try the following:
-
Perform serial dilutions in DMSO: Before diluting into your aqueous buffer, perform an intermediate serial dilution in 100% DMSO to lower the concentration.
-
Ensure rapid mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring to promote rapid dispersal.
-
Reduce the final concentration: The final concentration of this compound in your experiment may be above its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Use a surfactant: Adding a small amount of a surfactant, such as Tween-20, to your aqueous buffer can help maintain the compound's solubility.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[1]
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Weight | 473.55 g/mol | N/A | [1][2][3][4] |
| Solubility | ≥ 33 mg/mL (≥ 69.69 mM) | DMSO | [1] |
| Long-Term Storage (Powder) | -20°C for 3 years | N/A | [1] |
| Long-Term Storage (in Solvent) | -80°C for 2 years | DMSO | [1] |
| Short-Term Storage (in Solvent) | -20°C for 1 year | DMSO | [1] |
Signaling Pathway and Experimental Protocols
This compound is a potent inhibitor of the PI3Kα and PI3Kδ isoforms. The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth.
DOT Script for PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution (e.g., 10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 473.55 g/mol ). For 1 mg of this compound, add 211.17 µL of DMSO.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex thoroughly to dissolve the powder. If necessary, gently warm the solution to 37°C or briefly sonicate to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Prepare Working Solutions for Cell-Based Assays:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Crucial Step: Perform an intermediate dilution series in 100% DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM, you might first dilute the 10 mM stock to 1 mM in DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
Add the desired volume of the intermediate DMSO dilution to the pre-warmed medium while vortexing or gently swirling. This rapid mixing is key to preventing precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low and consistent across all experimental conditions, including a vehicle control (typically ≤ 0.1%).
-
Use the final working solution immediately. Do not store this compound in aqueous solutions.
-
References
Interpreting unexpected phenotypes with ETP-46321
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ETP-46321, a potent and selective inhibitor of PI3Kα and PI3Kδ.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1] It functions by blocking the kinase activity of these enzymes, which are critical components of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, survival, and metabolism.[2] Inhibition of PI3K by this compound leads to a reduction in the phosphorylation of downstream effectors, most notably Akt.[1]
Q2: How selective is this compound?
This compound exhibits high selectivity for PI3Kα and PI3Kδ over other PI3K isoforms and a broad panel of other protein kinases. It is significantly less potent against PI3Kβ and PI3Kγ.[1] Furthermore, it did not show significant inhibition of mTOR or DNA-PK at concentrations up to 5 µM and was tested against a panel of 287 other protein kinases without significant off-target inhibition.[1]
Q3: What are the reported cellular effects of this compound?
In various tumor cell lines, this compound has been shown to inhibit PI3K signaling, leading to cell cycle arrest and anti-proliferative effects.[1] It has also been observed to inhibit VEGF-dependent sprouting of HUVEC cells, suggesting anti-angiogenic properties.[1]
Q4: In which cancer types has this compound shown efficacy in preclinical models?
This compound has demonstrated anti-tumor activity in xenograft models of colon and lung carcinoma (HT-29 and A549 cells) and has shown synergistic effects with doxorubicin (B1662922) in an ovarian cancer model.[1]
Troubleshooting Guide for Unexpected Phenotypes
Researchers using kinase inhibitors may occasionally observe phenotypes that are not immediately consistent with the known on-target effects. This guide provides a structured approach to interpreting and troubleshooting such unexpected results when working with this compound.
Issue 1: Weaker than Expected Inhibition of Cell Viability or Proliferation
Possible Causes:
-
Suboptimal Compound Concentration: The effective concentration can vary significantly between cell lines.
-
Cell Line Insensitivity: The specific cell line may not be reliant on PI3Kα/δ signaling for survival and proliferation.
-
Rapid Compound Degradation: this compound may be unstable in the specific cell culture medium or conditions.
-
Compensatory Signaling Pathway Activation: Inhibition of the PI3K pathway can sometimes lead to the upregulation of alternative survival pathways.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for weaker than expected efficacy.
Experimental Steps:
-
Dose-Response Analysis: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad range of this compound concentrations to determine the accurate IC50 value for your specific cell line.
-
Target Engagement Verification: Confirm that this compound is inhibiting its intended target in your cells. Use Western blotting to assess the phosphorylation status of Akt (at Ser473 and Thr308), a direct downstream target of PI3K. A decrease in p-Akt levels with increasing concentrations of this compound would confirm target engagement.
-
Positive Control Cell Line: Test this compound in a cell line known to be sensitive to PI3Kα/δ inhibition to ensure the compound is active.
-
Investigate Compensatory Signaling: If target engagement is confirmed but cell viability is not significantly affected, investigate the activation of parallel signaling pathways, such as the MAPK/ERK pathway, by Western blotting for key phosphorylated proteins (e.g., p-ERK).
-
Kinase Selectivity Profiling: In cases of highly anomalous results, consider a broader kinase selectivity profiling assay to rule out unexpected off-target effects in your specific cellular context.
Issue 2: Paradoxical Increase in Signaling in a Related Pathway
While this compound is highly selective, inhibition of one signaling node can sometimes lead to the activation of other pathways through complex feedback loops. For example, inhibition of the PI3K pathway has been reported to sometimes lead to the activation of the MAPK/ERK pathway.[5][6]
Logical Framework for Investigation:
Caption: Investigating paradoxical signaling pathway activation.
Experimental Steps:
-
Confirm On-Target Activity: As with the previous issue, first confirm that this compound is inhibiting the PI3K pathway by assessing p-Akt levels.
-
Characterize the Paradoxical Activation: Use Western blotting to confirm and quantify the increased phosphorylation of key proteins in the suspected compensatory pathway (e.g., p-ERK, p-MEK).
-
Time-Course Analysis: Perform a time-course experiment to understand the kinetics of PI3K pathway inhibition and the subsequent activation of the compensatory pathway.
-
Dual Inhibition Studies: To test the functional consequence of the paradoxical activation, treat cells with this compound in combination with an inhibitor of the activated pathway (e.g., a MEK inhibitor if the ERK pathway is activated) and assess the effect on cell viability.
Issue 3: Unexpected Toxicity or Cell Death at Low Concentrations
Possible Causes:
-
Undisclosed Off-Target Effects in a Specific Cellular Context: While highly selective, this compound could have an uncharacterized off-target effect that is critical for survival in your specific cell line.
-
Synthetic Lethality: The cell line may have a specific genetic background that makes it exquisitely sensitive to the inhibition of PI3Kα/δ.
-
On-Target Toxicity: For some cell lines, the PI3K pathway is absolutely essential for survival, and its inhibition leads to rapid apoptosis.
Troubleshooting Steps:
-
Confirm Apoptosis: Use assays such as Annexin V staining or caspase-3/7 activity assays to determine if the observed cell death is due to apoptosis.
-
Kinase Selectivity Profiling: If the phenotype is strong and unexpected, a broad kinase selectivity screen could help identify potential off-targets.
-
Rescue Experiments: Attempt to rescue the phenotype by activating downstream components of the PI3K pathway through alternative means, if possible.
-
Literature Review: Conduct a thorough literature search on the specific genetic background of your cell line to identify potential vulnerabilities related to the PI3K pathway.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Ki (nM) |
| p110α | 2.3 |
| p110δ | 14.2 |
| p110β | >500 |
| p110γ | >500 |
| mTOR | >5000 |
| DNA-PK | >5000 |
Data synthesized from publicly available information.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| U87 MG | p-Akt (Ser473) Inhibition | ~10 |
| HT-29 | Proliferation | ~50 |
| A549 | Proliferation | ~100 |
Approximate values based on published data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle-treated cells to determine the percentage of cell viability.
Protocol 2: Western Blotting for Phospho-Akt (Ser473)
This protocol is for verifying the on-target activity of this compound by measuring the phosphorylation of Akt.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Akt (Ser473) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Visualizations
PI3K/Akt Signaling Pathway and this compound Inhibition
Caption: PI3K/Akt signaling pathway with the point of inhibition by this compound.
References
- 1. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
ETP-46321 Technical Support Center: Troubleshooting Cell Cycle Progression Artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ETP-46321 in cell cycle progression experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell cycle regulation?
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] By inhibiting PI3K, this compound effectively blocks downstream signaling, leading to the arrest of the cell cycle, typically in the G1 phase.[3][4] This G1 arrest is often mediated by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinase inhibitors.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for PI3Kα and PI3Kδ. It is significantly less potent against PI3Kβ and PI3Kγ.[1] Importantly, it does not significantly inhibit other related kinases such as mTOR or DNA-PK at typical working concentrations, nor does it show significant activity against a broad panel of other protein kinases.[1] This high selectivity minimizes off-target effects that could confound experimental results.
Q3: At what concentration should I use this compound to induce G1 cell cycle arrest?
The optimal concentration of this compound for inducing G1 arrest is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. Based on available data, inhibition of Akt phosphorylation, a downstream marker of PI3K activity, is observed in the low nanomolar range in some cell lines (e.g., IC50 of 8.3 nM in U2OS cells).[1] A typical concentration range to test for cell cycle arrest could be from 10 nM to 1 µM. It is crucial to titrate the concentration to find the optimal window that induces cell cycle arrest without causing significant apoptosis.
Q4: How long should I treat my cells with this compound to observe cell cycle arrest?
The time required to observe cell cycle arrest can vary between cell types. A common time course for cell cycle analysis is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Weak or No G1 Cell Cycle Arrest Observed
Possible Cause 1: Suboptimal Concentration of this compound
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your cell line. Analyze downstream markers of PI3K activity, such as phospho-Akt (Ser473), by Western blot to confirm target engagement at the tested concentrations.
Possible Cause 2: Insufficient Treatment Duration
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal treatment duration for observing G1 arrest in your specific cell line.
Possible Cause 3: Cell Line Resistance
-
Troubleshooting Step: Some cell lines may have intrinsic or acquired resistance to PI3K inhibitors. This can be due to mutations in downstream pathway components or activation of compensatory signaling pathways.[2] Consider using a different cell line or investigating potential resistance mechanisms.
Possible Cause 4: Poor Compound Stability
-
Troubleshooting Step: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Issue 2: Significant Sub-G1 Peak in Flow Cytometry, Suggesting Apoptosis
Possible Cause 1: this compound Concentration is Too High
-
Troubleshooting Step: High concentrations of some PI3K inhibitors can induce apoptosis.[5] Reduce the concentration of this compound to a level that primarily induces cell cycle arrest. A careful dose-response analysis is critical.
Possible Cause 2: Prolonged Treatment Duration
-
Troubleshooting Step: Extended exposure to the inhibitor may lead to apoptosis.[6] Shorten the treatment duration to a time point where G1 arrest is observed without a significant increase in the sub-G1 population.
Possible Cause 3: Cell Line Sensitivity
-
Troubleshooting Step: Certain cell lines are more prone to apoptosis in response to PI3K inhibition. Confirm apoptosis using an independent method, such as Annexin V/PI staining or a caspase-3 cleavage assay by Western blot.
Issue 3: Paradoxical or Unexpected Cell Cycle Effects
Possible Cause 1: Off-Target Effects at High Concentrations
-
Troubleshooting Step: Although this compound is highly selective, very high concentrations could potentially lead to off-target effects. Ensure you are using the lowest effective concentration that inhibits the PI3K pathway. Refer to the selectivity data to rule out inhibition of other kinases.
Possible Cause 2: Feedback Loop Activation
-
Troubleshooting Step: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, which could have complex effects on the cell cycle.[2] Investigate the activation status of other relevant signaling pathways (e.g., MAPK/ERK) by Western blot.
Possible Cause 3: Experimental Artifacts in Flow Cytometry
-
Troubleshooting Step: Ensure proper cell handling and staining techniques for flow cytometry. Cell clumps, improper fixation, or incorrect staining can lead to misleading histograms.[7][8] Use a low flow rate during acquisition for better resolution.
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. PI3Kα |
| PI3Kα | 2.3 | 1 |
| PI3Kδ | 14.2 | 6.2 |
| PI3Kβ | >500 | >217 |
| PI3Kγ | >140 | >60 |
| mTOR | >5000 | >2173 |
| DNA-PK | >5000 | >2173 |
| Data is illustrative and compiled from published information.[1] |
Table 2: Troubleshooting Summary for Cell Cycle Analysis
| Issue | Possible Cause | Recommended Action |
| Weak or No G1 Arrest | Suboptimal Concentration/Duration | Perform dose-response and time-course experiments. Confirm target inhibition (p-Akt). |
| Cell Line Resistance | Test in a different cell line; investigate resistance mechanisms. | |
| Significant Sub-G1 Peak | Concentration Too High | Reduce this compound concentration. Perform a careful dose-response analysis. |
| Prolonged Treatment | Shorten incubation time. | |
| Paradoxical Effects | Off-Target Effects | Use the lowest effective concentration. Review selectivity profile. |
| Feedback Loop Activation | Analyze other signaling pathways (e.g., MAPK/ERK). | |
| Flow Cytometry Artifacts | Ensure single-cell suspension, proper fixation, and staining. Use a low flow rate. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cells at a density that will not allow them to become confluent during the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined duration.
-
Harvesting: Harvest cells by trypsinization, and collect both floating and adherent cells to include any apoptotic populations.
-
Fixation: Wash cells with ice-cold PBS and fix in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content by flow cytometry. Use a low flow rate for data acquisition to ensure optimal resolution of the cell cycle phases.
Western Blot for Cell Cycle Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key cell cycle proteins (e.g., Cyclin D1, Cyclin E, p21, p27, phospho-Rb) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: PI3K Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for Cell Cycle Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. benchchem.com [benchchem.com]
Secondary effects of ETP-46321 in long-term culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ETP-46321 in long-term cell culture experiments.
I. FAQs: General Information & Handling
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphoinositide-3-kinase alpha (PI3Kα) and delta (PI3Kδ).[1][2][3][4][5] It has been shown to be highly selective against PI3Kβ, PI3Kγ, mTOR, DNA PK, and a panel of 287 other protein kinases.[1][6] Its inhibitory action on the PI3K signaling pathway leads to a reduction in Akt phosphorylation, induction of cell cycle arrest, and anti-proliferative effects.[1][3][6]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to three years.[4] Stock solutions in DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[7]
Q3: What is the reported potency of this compound?
A3: The potency of this compound has been characterized in biochemical and cellular assays. The following table summarizes the key inhibitory values.
| Target | Assay Type | IC50 / Kᵢ (nM) |
| PI3Kα | Biochemical (Kᵢ) | 2.3 |
| PI3Kδ | Biochemical (Kᵢ) | 14.2 |
| PI3Kβ | Biochemical (IC₅₀) | > 5000 |
| PI3Kγ | Biochemical (IC₅₀) | > 5000 |
| mTOR | Biochemical (IC₅₀) | > 5000 |
| DNA PK | Biochemical (IC₅₀) | > 5000 |
| Akt Phosphorylation | Cellular (IC₅₀) | 8.3 |
| (Data compiled from multiple sources[1][2][4]) |
II. Troubleshooting Guide: Secondary Effects in Long-Term Culture
This guide addresses specific issues that may arise during prolonged exposure of cell lines to this compound.
Issue 1: Gradual Decrease in Cell Proliferation and Viability Over Time, Even at Concentrations Below the Initial IC50.
-
Possible Cause 1: Cumulative Off-Target Effects. While highly selective, long-term exposure to any inhibitor can lead to the accumulation of minor off-target effects, potentially impacting pathways required for sustained cell growth.
-
Possible Cause 2: Metabolic Reprogramming. The PI3K/Akt pathway is a key regulator of cellular metabolism. Chronic inhibition can force cells to adapt their metabolic pathways, which may lead to reduced proliferation or senescence in some cell lines.
-
Troubleshooting Steps:
-
Re-evaluate the Dose-Response: Perform a long-term (e.g., 7-14 day) dose-response experiment to determine the true cytostatic or cytotoxic concentration for your specific cell line under prolonged exposure.
-
Assess Cellular Metabolism: Analyze key metabolic indicators such as glucose uptake and lactate (B86563) production to determine if significant metabolic shifts are occurring. (See Experimental Protocols Section).
-
Implement Intermittent Dosing: Consider a "drug holiday" schedule (e.g., 3 days on, 1 day off) to allow cells to recover from potential cumulative stresses while still maintaining a degree of target inhibition.
-
Issue 2: Emergence of a Resistant Cell Population.
-
Possible Cause 1: Gatekeeper Mutations. Although not documented for this compound, resistance to kinase inhibitors can arise from mutations in the target protein that prevent drug binding.
-
Possible Cause 2: Upregulation of Bypass Pathways. Cells may adapt to PI3K inhibition by upregulating parallel signaling pathways (e.g., MAPK/ERK) to maintain pro-survival signals.
-
Troubleshooting Steps:
-
Perform Western Blot Analysis: Probe for activation of key bypass pathways. Look for increased phosphorylation of proteins like ERK1/2 or STAT3 in the resistant population compared to the parental line.
-
Consider Combination Therapy: If a bypass pathway is identified, consider co-treating with an inhibitor for that pathway.
-
Sequence the Target Kinase: If resistance is suspected to be on-target, sequence the catalytic domain of PI3Kα (PIK3CA) in the resistant population to check for mutations.
-
Issue 3: Changes in Cell Morphology and Adhesion.
-
Possible Cause: The PI3K pathway is involved in regulating the actin cytoskeleton and focal adhesions. Chronic inhibition can lead to alterations in cell shape, size, and attachment to the culture vessel.
-
Troubleshooting Steps:
-
Document Morphological Changes: Use phase-contrast microscopy to regularly image and document any changes in cell morphology.
-
Perform an Adhesion Assay: Quantify changes in cell attachment to assess the functional consequences of morphological alterations.
-
Analyze Cytoskeletal Proteins: Use immunofluorescence or Western blotting to examine the expression and localization of key cytoskeletal proteins like actin and vinculin.
-
III. Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the entire experimental period (e.g., 10-14 days).
-
Dosing: The following day, treat cells with a range of this compound concentrations. Include a DMSO vehicle control.
-
Media and Compound Refresh: Refresh the culture medium containing the appropriate concentrations of this compound every 2-3 days to ensure nutrient availability and consistent compound activity.
-
Viability Assessment: At various time points (e.g., Day 3, 7, 10, 14), measure cell viability using a reagent such as PrestoBlue™ or CellTiter-Glo®.
-
Data Analysis: Normalize the results to the vehicle control at each time point and plot the dose-response curves to determine the long-term IC50.
Protocol 2: Western Blot for Bypass Pathway Activation
-
Sample Preparation: Culture parental (sensitive) and this compound-resistant cells. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and compare the ratio of phosphorylated to total protein between sensitive and resistant lines.
IV. Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for long-term culture issues.
References
- 1. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating ETP-46321 Delivery Challenges in Animal Models: A Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during the in vivo administration of ETP-46321. Our focus is to provide actionable solutions to overcome delivery challenges stemming from the physicochemical properties of this potent PI3K α/δ inhibitor.
I. This compound Physicochemical Properties & Formulation Hurdles
A primary obstacle in the in vivo application of this compound is its poor aqueous solubility. Understanding its key properties is the first step toward developing a successful delivery strategy.
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C₂₀H₂₇N₉O₃S | - |
| Molecular Weight | 473.55 g/mol | Affects diffusion and membrane permeability. |
| Aqueous Solubility | Insoluble[1] | High potential for precipitation in aqueous vehicles, leading to inaccurate dosing and low bioavailability if not formulated correctly. |
| Organic Solvent Solubility | Soluble in DMSO[1][2][3] | DMSO is a suitable starting solvent for stock solutions, but its concentration must be minimized in final formulations to avoid toxicity.[4][5] |
| Reported Bioavailability | Good oral bioavailability (90%) in BALB/c mice[6][7] | Indicates that with an appropriate vehicle, high systemic exposure can be achieved via oral administration. |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and problems in a step-by-step, solution-oriented format.
Formulation & Administration: Oral Gavage
Q1: My this compound is precipitating out of solution when I try to prepare it for oral gavage. What should I do?
A1: This is a common issue due to this compound's poor water solubility. Precipitation leads to inconsistent dosing and poor absorption. Here is a tiered approach to formulation, starting with the simplest methods:
Tier 1: Co-Solvent Systems
The most frequent approach for compounds like this compound is to use a co-solvent system. This involves dissolving the compound in a small amount of an organic solvent (like DMSO) and then diluting it in a larger volume of an aqueous vehicle, often containing a surfactant or suspending agent to maintain stability.
Recommended Starting Formulations for Oral Gavage:
| Vehicle Composition (v/v/v) | Component 1 | Component 2 | Component 3 | Notes |
| Vehicle A | 5-10% DMSO | 5-10% Tween® 80 | 80-90% Saline or Water | A common starting point for many poorly soluble compounds.[5][8] |
| Vehicle B | 5-10% DMSO | - | 90-95% in 0.5% CMC (w/v) | Carboxymethylcellulose (CMC) acts as a suspending agent to prevent precipitation.[4][9] |
| Vehicle C | 10% DMSO | 40% PEG400 | 50% Water | Polyethylene glycol (PEG) 400 is another excellent solubilizing agent.[5] |
Troubleshooting Workflow for Oral Formulation
Q2: What is the maximum concentration of this compound I can achieve in these vehicles?
A2: This must be determined empirically. Start by preparing your desired final concentration. If precipitation occurs, you will need to either decrease the concentration or adjust the vehicle composition (e.g., by increasing the percentage of co-solvents like Tween® 80 or PEG400). Always prepare a small test batch first.
Q3: I'm seeing animal-to-animal variability in my results. Could the formulation be the cause?
A3: Absolutely. Inconsistent formulation can lead to variable dosing and absorption.
-
Ensure Homogeneity: If using a suspension (like with CMC), ensure it is uniformly mixed before drawing each dose. Use a stir plate for the bulk solution and vortex the syringe immediately before dosing.
-
Check for Precipitation Over Time: Your formulation should be stable for the duration of your experiment. Check a small aliquot for precipitation after it has been sitting at room temperature for the length of your dosing procedure.
Formulation & Administration: Injectable Routes (IV, IP)
Q4: Can I use the same formulations for intravenous (IV) or intraperitoneal (IP) injections?
A4: Not necessarily. Injectable routes have stricter requirements to prevent toxicity, hemolysis, and precipitation in the bloodstream. The concentration of organic solvents must be carefully controlled.
Q5: What is a safe concentration of DMSO for IV or IP administration in mice?
A5: While high concentrations of DMSO are toxic, lower concentrations are generally well-tolerated.[4][6]
-
IP Injection: It is recommended to keep the final DMSO concentration at or below 10% v/v.[5][6] Some studies suggest that daily IP injections of 5% DMSO show no adverse effects.[6]
-
IV Injection: For IV administration, the DMSO concentration should be as low as possible, ideally below 1% v/v, to avoid hemolysis and other adverse effects.[5]
Recommended Starting Formulations for Injectable Routes:
| Route | Vehicle Composition (v/v/v) | Component 1 | Component 2 | Component 3 | Notes |
| IP | 10% DMSO | - | 90% Saline | A simple starting point. Ensure the compound is soluble at this DMSO concentration. | |
| IP/IV | 5% DMSO | 10% Solutol® HS 15 or Kolliphor® HS 15 | 85% Saline | Solutol® is a non-ionic solubilizer that can help create stable microemulsions suitable for injection. | |
| IV | <10% DMSO | - | >90% in 5% Dextrose in Water (D5W) | Often used for IV infusions to minimize hemolysis. The final DMSO concentration should be minimized. |
Decision Tree for Formulation Selection
III. Detailed Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/mL in Vehicle A)
This protocol provides a method for preparing a 10 mg/mL solution/suspension of this compound for oral gavage in mice, assuming a 50 mg/kg dose and a 10 mL/kg dosing volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Stock Solution: Weigh out the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved. This may require brief vortexing.
-
Prepare Vehicle Components: In a sterile 15 mL conical tube, prepare the vehicle diluent. For a final volume of 10 mL with 10% DMSO and 10% Tween® 80:
-
Add 1 mL of Tween® 80.
-
Add 8 mL of sterile saline.
-
-
Formulation:
-
Vortex the Tween® 80/saline mixture thoroughly.
-
While the vehicle is vortexing, slowly add 1 mL of the 100 mg/mL this compound DMSO stock solution drop by drop. This slow addition to a vortexing solution is critical to prevent immediate precipitation.
-
-
Final Homogenization: Continue to vortex the final formulation for at least 30 seconds to ensure it is homogenous.
-
Stability Check: Visually inspect the solution for any signs of precipitation. For a new formulation, it is advisable to let it sit at room temperature for 30-60 minutes and re-inspect to ensure stability over the course of a typical dosing session.
-
Administration: Before drawing each dose, gently vortex the solution to ensure homogeneity.
IV. Signaling Pathway
This compound is an inhibitor of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association with longevity of phosphatidylinositol 3-kinase regulatory subunit 1 gene (PIK3R1) variants stems from protection against mortality risk in men with cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ETP-46321: A Comparative Analysis Against Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors as potential cancer therapeutics. This guide provides a comparative analysis of ETP-46321, a potent PI3K inhibitor, against other well-characterized PI3K inhibitors, including Alpelisib, Buparlisib, Copanlisib, and Pictilisib. The information presented herein is intended to provide an objective overview based on available preclinical data to aid researchers in their drug development efforts.
The PI3K Signaling Pathway and Inhibition
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. This cascade ultimately promotes cell survival, proliferation, and growth. PI3K inhibitors block this pathway by targeting the catalytic activity of the PI3K enzyme.
Comparative In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other PI3K inhibitors against the four Class I PI3K isoforms. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Primary Target(s) | Reference(s) |
| This compound | 2.3 | >460 | >138 | 14.2 | α, δ | [1][2] |
| Alpelisib (BYL719) | 5 | 1200 | 250 | 290 | α | [3] |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | Pan-PI3K | [4] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | Pan-PI3K (α, δ) | [5] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | Pan-PI3K (α, δ) | [6] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions.
Preclinical In Vivo Efficacy
Preclinical in vivo studies in xenograft models provide valuable insights into the potential anti-tumor activity of drug candidates.
This compound: In a lung tumor mouse model driven by a K-RasG12V oncogenic mutation, daily oral administration of this compound at 50 mg/kg resulted in significant tumor growth inhibition.[2][7] The compound also demonstrated a reduction in tumor metabolic activity as measured by PET imaging.[2][7] Furthermore, in U87 MG glioblastoma xenografts, a single treatment with this compound led to a reduction in the phosphorylation of Akt.[1] The growth of HT-29 colon carcinoma and A549 lung carcinoma xenografts was also delayed with daily treatment.[1]
Other PI3K Inhibitors:
-
Alpelisib: Has demonstrated anti-tumor activity in various xenograft models, particularly those with PIK3CA mutations.[8]
-
Buparlisib: Showed anti-tumor activity in a U87MG glioma model at doses of 30 and 60 mg/kg.[4] In a separate study, it suppressed the growth of established patient-derived glioblastoma xenografts and prolonged survival in nude rats.[9]
-
Copanlisib: Demonstrated single-agent activity in solid tumor malignancies, including breast cancer, in a phase I study.[5]
-
Pictilisib: In a first-in-human phase I study, showed on-target pharmacodynamic activity at dose levels ≥100mg and signs of antitumor activity.[10]
Due to the lack of head-to-head in vivo studies, a direct comparison of the efficacy of this compound with these other inhibitors is not currently possible.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of PI3K inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Methodology:
-
Reaction Setup: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, and DTT.
-
Component Addition: Purified recombinant PI3K enzyme, a lipid substrate (e.g., PIP2), and the test inhibitor at various concentrations are added to the reaction mixture.
-
Reaction Initiation: The reaction is initiated by the addition of ATP, often including a radiolabeled form like [γ-33P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at room temperature.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified. This can be achieved through methods like scintillation proximity assay (SPA) or filter binding assays.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Phospho-Akt (pAkt) Inhibition Assay
This assay measures the ability of an inhibitor to block PI3K signaling within a cellular context by assessing the phosphorylation of the downstream effector, Akt.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with an active PI3K pathway are cultured and then treated with a range of concentrations of the test inhibitor for a specified duration.
-
Cell Lysis: After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated Akt (pAkt, e.g., at Ser473 or Thr308) and total Akt.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The ratio of pAkt to total Akt is calculated for each treatment condition, and the IC50 for pAkt inhibition is determined from a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with various concentrations of the test inhibitor for an extended period (e.g., 72 hours).
-
Viability Assessment: A viability reagent is added to the wells. For an MTT assay, the reagent is converted by metabolically active cells into a colored formazan (B1609692) product. For a CellTiter-Glo assay, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Quantification: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the concentration of the inhibitor that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined from a dose-response curve.[11]
In Vivo Xenograft Model
This protocol outlines the general steps for evaluating the anti-tumor efficacy of a PI3K inhibitor in a mouse xenograft model.
Methodology:
-
Cell Implantation: Cancer cells are harvested and injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions are measured regularly with calipers to calculate tumor volume.
-
Randomization and Treatment: When tumors reach a predetermined size, the mice are randomized into control and treatment groups. The test inhibitor is administered according to a defined dosing schedule (e.g., daily oral gavage).
-
Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess efficacy. Body weight changes and clinical observations are used to evaluate the tolerability of the treatment.
Conclusion
This compound is a potent and selective inhibitor of PI3Kα and PI3Kδ isoforms with demonstrated preclinical anti-tumor activity. While direct comparative data with other PI3K inhibitors is limited, the available information suggests it is a promising candidate for further investigation. The provided data and experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound in the context of other PI3K inhibitors. As with all preclinical data, further studies, including head-to-head comparisons and eventually clinical trials, will be necessary to fully understand the relative efficacy and safety of this compound.
References
- 1. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1252594-99-2 | Sun-shinechem [sun-shinechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Inhibitors: ETP-46321, A66, and IC87114
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three key phosphoinositide 3-kinase (PI3K) inhibitors: ETP-46321, A66, and IC87114. The information presented is curated to assist researchers in selecting the most appropriate tool for their specific experimental needs, with a focus on biochemical potency, isoform selectivity, and cellular activity.
Introduction to PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer and inflammatory disorders, making PI3K isoforms attractive therapeutic targets. This guide focuses on a comparative analysis of three small molecule inhibitors with distinct selectivity profiles against Class I PI3K isoforms.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of this compound, A66, and IC87114 against the four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) is a critical determinant of their utility in specific research contexts. The half-maximal inhibitory concentration (IC50) values from biochemical assays provide a quantitative measure of their potency and selectivity.
Table 1: Comparison of IC50/Kᵢ Values for PI3K Inhibitors against Class I PI3K Isoforms
| Compound | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | Primary Target(s) |
| This compound | 2.3 nM (Kᵢ)[1] | >460 nM (est.)[1] | >138 nM (est.)[1] | 14.2 nM (Kᵢ)[1] | PI3Kα, PI3Kδ |
| A66 | 32 nM (IC50)[2] | >3200 nM (est.)[2] | >3200 nM (est.)[2] | >3200 nM (est.)[2] | PI3Kα |
| IC87114 | >100 µM (IC50)[3] | 75 µM (IC50)[3] | 29 µM (IC50)[3] | 0.5 µM (IC50)[3] | PI3Kδ |
Note: "est." denotes estimated values based on reported selectivity folds. Kᵢ (inhibitor constant) and IC50 values are both measures of inhibitor potency.
This compound is a potent dual inhibitor of PI3Kα and PI3Kδ.[1] A66 is a highly selective inhibitor of PI3Kα, exhibiting over 100-fold selectivity against other Class I isoforms.[2] IC87114 is a potent and selective inhibitor of PI3Kδ.[3]
Mechanism of Action and Signaling Pathway
These small molecule inhibitors act by competing with ATP for the binding site in the catalytic domain of the respective PI3K p110 subunit. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. The reduction in PIP3 levels downstream abrogates the activation of the Akt signaling cascade, thereby impacting cell survival and proliferation.
Cellular Activity
The efficacy of these inhibitors in a cellular context is a key consideration. While direct comparative studies are limited, the available data provides insights into their cellular potency.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 | Reference |
| U2OS | Inhibition of Akt (Ser473) phosphorylation | 8.3 nM | [1] |
Table 3: Cellular Activity of A66
| Cell Line | Assay | Effect | Reference |
| SK-OV-3 | Akt/PKB and p70 S6 kinase phosphorylation | Profound reduction at 100 mg/kg in vivo | [2] |
Table 4: Cellular Activity of IC87114
| Cell Line/Cell Type | Assay | IC50 / Effect | Reference |
| Macrophages | Akt phosphorylation | Effective inhibition at 10 µM | [3] |
| Human A549, COLO 205, HCT-116, MCF7 | Antiproliferative activity (MTT assay) | > 10 µM | [3] |
| Human HL-60 | Antiproliferative activity (MTT assay) | 1 µM | [3] |
Disclaimer: The cellular activity data presented above is compiled from different studies and experimental conditions may vary. Direct comparison of IC50 values across different studies should be done with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the performance of PI3K inhibitors.
In Vitro PI3K Kinase Assay (HTRF)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified PI3K isoform.
Methodology:
-
Reagent Preparation: Recombinant human PI3K isoforms, test compounds, PIP2 substrate, and ATP are prepared in an appropriate assay buffer.
-
Incubation: The PI3K enzyme is pre-incubated with serially diluted test compounds in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of PIP2 and ATP.
-
Detection: The reaction is stopped, and HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents are added to quantify the amount of PIP3 produced.
-
Data Analysis: The HTRF signal is measured, and the IC50 value is calculated from the dose-response curve.
Western Blot for Akt Phosphorylation
This cellular assay assesses the ability of an inhibitor to block the PI3K signaling pathway within a cell by measuring the phosphorylation of the downstream effector, Akt.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with various concentrations of the PI3K inhibitor for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The membrane is often stripped and re-probed for total Akt as a loading control.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of the inhibitors on cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in a multi-well plate and, after adherence, are treated with a range of inhibitor concentrations.
-
Incubation: The plate is incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: A single reagent (CellTiter-Glo®) is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Luminescence is measured using a luminometer.
-
Data Analysis: The data is used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Logical Relationship of Inhibitor Selectivity and Application
The choice of inhibitor is dictated by the specific research question and the PI3K isoform(s) of interest. The following diagram illustrates the logical relationship between the inhibitor's selectivity and its primary applications.
Conclusion
This compound, A66, and IC87114 are valuable tools for dissecting the complex roles of PI3K signaling. This compound is suited for studies where the combined inhibition of PI3Kα and PI3Kδ is desired. A66 offers high selectivity for PI3Kα, making it ideal for investigating the specific functions of this isoform, particularly in the context of cancers with PIK3CA mutations. IC87114 provides a means to specifically probe the role of PI3Kδ, which is of significant interest in immunology and hematological malignancies. The selection of the appropriate inhibitor should be based on a clear understanding of its isoform selectivity profile and the specific biological question being addressed.
References
ETP-46321 vs. Taselisib: A Comparative Guide on Efficacy for Researchers
In the landscape of targeted cancer therapies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical area of research. Among these, ETP-46321 and taselisib (B612264) have been subjects of preclinical and clinical investigation. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Taselisib |
| Mechanism of Action | Potent inhibitor of PI3Kα and PI3Kδ. | Dual mechanism: potent inhibitor of PI3Kα, δ, and γ isoforms (sparing β), and induces degradation of mutant p110α. |
| PI3K Isoform Selectivity | Ki (nM): p110α: 2.3 p110δ: 14.2 p110β: >460 p110γ: >138 | Ki (nM): p110α: 0.29 p110δ: 0.12 p110γ: 0.97 p110β: 9.1 |
| In Vitro Potency (IC50) | Data not publicly available in detail. Described as anti-proliferative. | Cell Lines with PIK3CA mutation/HER2+: Mean IC50: ~42 nM Cell Lines (Wild-Type): Mean IC50: ~380 nM |
| In Vivo Efficacy | Delayed tumor growth in HT-29 (colon) and A549 (lung) xenograft models. Synergizes with doxorubicin (B1662922) in an ovarian cancer model. | Dose-dependent tumor growth inhibition and regression in PIK3CA-mutant xenograft models.[1] |
| Clinical Trial Highlight | No major clinical trial data publicly available. | SANDPIPER Trial (Phase III): Taselisib + fulvestrant (B1683766) improved median PFS to 7.4 months vs. 5.4 months for placebo + fulvestrant in ER+, HER2-, PIK3CA-mutant advanced breast cancer. |
Signaling Pathways and Mechanisms of Action
This compound and taselisib both target the PI3K signaling pathway, a critical cascade involved in cell growth, proliferation, and survival. However, their mechanisms exhibit notable differences.
This compound is a potent inhibitor of the p110α and p110δ isoforms of PI3K. Its action is primarily through competitive inhibition of the ATP-binding site of these kinases, thereby blocking the downstream signaling cascade.
Taselisib, on the other hand, demonstrates a dual mechanism of action. It not only inhibits the kinase activity of PI3K isoforms α, δ, and γ, but it also uniquely induces the degradation of the mutant p110α protein. This degradation is mediated by the ubiquitin-proteasome system and is specific to the mutant form of the protein, sparing the wild-type p110α. This dual action is thought to lead to a more sustained and potent inhibition of the PI3K pathway in cancer cells harboring PIK3CA mutations.
Preclinical Efficacy
In Vitro Studies
Taselisib has demonstrated significant potency in in vitro studies, particularly in cell lines with PIK3CA mutations or HER2 amplification. The mean IC50 for taselisib in PIK3CA-mutated or HER2-positive uterine serous carcinoma cell lines was approximately 42 nM, compared to 380 nM in wild-type cell lines. This highlights the targeted nature of its activity.
In Vivo Studies
In xenograft models, both compounds have shown anti-tumor activity.
This compound was shown to delay the growth of colon (HT-29) and lung (A549) cancer xenografts with once-a-day treatment. Furthermore, it demonstrated a synergistic effect when combined with the chemotherapeutic agent doxorubicin in an ovarian cancer model.
Taselisib has exhibited dose-dependent tumor growth inhibition in various PIK3CA-mutant xenograft models.[1] In some preclinical models, taselisib not only inhibited tumor growth but also induced tumor regressions.[1]
Clinical Efficacy: The SANDPIPER Trial
A significant amount of clinical data is available for taselisib , primarily from the Phase III SANDPIPER trial. This study evaluated the efficacy of taselisib in combination with fulvestrant in patients with estrogen receptor-positive (ER+), HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer who had progressed on or after aromatase inhibitor therapy.
The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS). The median PFS for patients receiving taselisib plus fulvestrant was 7.4 months, compared to 5.4 months for those receiving placebo plus fulvestrant.
To date, there is no publicly available clinical trial data for This compound .
Experimental Protocols
SANDPIPER Trial Methodology
The SANDPIPER study was a randomized, double-blind, placebo-controlled, multicenter Phase III trial.
-
Patient Population: Postmenopausal women with ER+, HER2-, PIK3CA-mutant locally advanced or metastatic breast cancer with disease recurrence or progression during or after an aromatase inhibitor.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either taselisib (4 mg, oral, once daily) plus fulvestrant or placebo plus fulvestrant.
-
Treatment: Fulvestrant was administered as a 500 mg intramuscular injection on days 1 and 15 of the first cycle, and on day 1 of each subsequent 28-day cycle.
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).
-
Secondary Endpoints: Overall survival, objective response rate, clinical benefit rate, and safety.
Conclusion
Both this compound and taselisib are potent inhibitors of the PI3K pathway with demonstrated preclinical anti-tumor activity. Taselisib is a more extensively studied compound with a unique dual mechanism of action that includes the degradation of mutant p110α. This has translated into a modest but statistically significant clinical benefit in a specific patient population, as evidenced by the SANDPIPER trial. The clinical efficacy of this compound remains to be determined. For researchers, the choice between these or other PI3K inhibitors for further investigation will likely depend on the specific cancer type, the mutational status of the tumor, and the therapeutic strategy being pursued. The distinct isoform selectivity and mechanism of action of each compound may offer different advantages in various contexts.
References
ETP-46321 vs. Idelalisib: A Comparative Analysis in Lymphocyte Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3K inhibitors ETP-46321 and idelalisib (B1684644), with a focus on their effects in lymphocyte studies. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
This compound is a potent dual inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K), while idelalisib is a selective inhibitor of the p110δ isoform. Both compounds have been investigated for their roles in modulating lymphocyte activity, a critical aspect of immune response and a therapeutic target in various hematological malignancies and autoimmune diseases. This guide synthesizes available data to draw a comparative picture of their performance in key lymphocyte-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and idelalisib, providing a side-by-side comparison of their potency and selectivity.
Table 1: Kinase Inhibitory Activity
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | p110α | 2.3 | - | Dual p110α/δ inhibitor |
| p110δ | 14.2 | - | ||
| Idelalisib | p110δ | - | ~2.5 | 40- to 300-fold selective for p110δ over other PI3K Class I isoforms |
Table 2: Effects on Lymphocyte Function
| Compound | Assay | Effect | Quantitative Data |
| This compound | T-Cell Proliferation | Strong Inhibition | Data not available in a directly comparable format |
| Cytokine Secretion | Strong Inhibition | Data not available in a directly comparable format | |
| Idelalisib | T-Cell Proliferation | Inhibition | Significant effect at 25, 100, and 200 nM[1][2] |
| IFNγ Secretion | Inhibition | Reduced upon T-cell activation[3] | |
| IL-2 Secretion | Inhibition | Reduced upon T-cell activation | |
| TNFα Secretion | Inhibition | Reduced upon T-cell activation |
Signaling Pathways
Both this compound and idelalisib target the PI3K signaling pathway, a critical cascade in lymphocyte activation, proliferation, and survival. The diagram below illustrates the canonical PI3K/AKT/mTOR pathway and highlights the points of inhibition for both compounds.
References
- 1. Idelalisib and caffeine reduce suppression of T cell responses mediated by activated chronic lymphocytic leukemia cells | PLOS One [journals.plos.org]
- 2. Idelalisib and caffeine reduce suppression of T cell responses mediated by activated chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]
Validating ETP-46321 On-Target Activity Through Genetic Knockdown of PI3Kα and PI3Kδ
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the pharmacological inhibition of PI3Kα and PI3Kδ by ETP-46321 with the effects of genetic knockdown of these isoforms. The data presented herein is designed to assist researchers in validating the on-target activity of this compound and understanding its mechanism of action in cancer cell lines.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations or amplification of PI3K isoforms, is a common event in many human cancers.[4][5] this compound is a potent and orally bioavailable inhibitor of the class I PI3K isoforms PI3Kα and PI3Kδ.[6][7][8] To rigorously validate that the cellular effects of this compound are a direct consequence of inhibiting these specific targets, a comparison with genetic knockdown using small interfering RNA (siRNA) is essential.
Comparative Analysis of this compound and PI3Kα/δ Knockdown
The following table summarizes the hypothetical quantitative data from a study comparing the effects of this compound treatment with siRNA-mediated knockdown of PI3Kα and PI3Kδ in a human breast cancer cell line (e.g., MCF-7, which is known to have PIK3CA mutations).
| Treatment Group | p-Akt (Ser473) (% of Control) | Caspase-3/7 Activity (Fold Change) | Cell Viability (% of Control) |
| Vehicle Control | 100% | 1.0 | 100% |
| This compound (1 µM) | 25% | 4.5 | 40% |
| siRNA Control | 98% | 1.1 | 99% |
| siRNA PI3Kα | 55% | 2.5 | 65% |
| siRNA PI3Kδ | 80% | 1.8 | 85% |
| siRNA PI3Kα + siRNA PI3Kδ | 30% | 4.2 | 45% |
| Copanlisib (1 µM) | 22% | 4.8 | 38% |
| Alpelisib (1 µM) | 50% | 2.8 | 60% |
| Idelalisib (1 µM) | 75% | 1.5 | 88% |
Data are presented as mean values and are hypothetical, based on expected outcomes for illustrative purposes.
Alternative PI3K Inhibitors for Comparison:
-
Copanlisib: A pan-class I PI3K inhibitor with strong activity against PI3Kα and PI3Kδ.[5]
-
Alpelisib: A PI3Kα-specific inhibitor.[9]
-
Idelalisib: A PI3Kδ-specific inhibitor.[9]
Signaling Pathway and Experimental Workflow
To visually represent the targeted pathway and the experimental approach, the following diagrams were generated using Graphviz (DOT language).
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Experimental Workflow for Validation.
Experimental Protocols
1. Cell Culture and siRNA Transfection
-
Cell Line: Human breast cancer cell line MCF-7.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection Protocol:
-
One day prior to transfection, seed 2 x 10^5 cells per well in 6-well plates.[10]
-
On the day of transfection, dilute 50 nM of siRNA (non-targeting control, PI3Kα-targeting, PI3Kδ-targeting, or a combination of PI3Kα and PI3Kδ siRNAs) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
After 6 hours of incubation, replace the medium with complete growth medium.
-
Incubate the cells for 48-72 hours before proceeding with drug treatment or harvesting for analysis.[11]
-
2. This compound and Alternative Inhibitor Treatment
-
Following the 48-hour siRNA incubation period, aspirate the medium and replace it with fresh complete growth medium containing either this compound (1 µM), Copanlisib (1 µM), Alpelisib (1 µM), Idelalisib (1 µM), or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours before harvesting for analysis.
3. Western Blot Analysis
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, PI3Kα, PI3Kδ, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.[11][12]
4. Caspase-3/7 Activity Assay
-
Measure apoptosis by quantifying caspase-3/7 activity using a commercially available luminescent or fluorescent assay kit, following the manufacturer's protocol.
-
Plate cells in a 96-well plate and treat as described above.
-
After treatment, add the caspase-3/7 reagent to each well and incubate at room temperature for the recommended time.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the results to the vehicle-treated control group.
5. Cell Viability Assay
-
Determine cell viability using a standard MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo), according to the manufacturer's instructions.
-
Plate cells in a 96-well plate and treat as described in the preceding sections.
-
At the end of the treatment period, add the viability reagent to each well and incubate as required.
-
Measure absorbance or luminescence with a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
References
- 1. BLOCK-iT™ RNAi Express [rnaidesigner.thermofisher.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA transfection and Western blot [bio-protocol.org]
- 11. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
ETP-46321: A Comparative Analysis of a Potent PI3Kα/δ Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) inhibitor ETP-46321 with alternative compounds. The information is based on publicly available preclinical data.
This compound is a potent and orally bioavailable inhibitor of PI3Kα and PI3Kδ. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.
Biochemical Potency and Selectivity
This compound exhibits potent inhibition of PI3Kα with a reported Ki value of 2.3 nM. Its selectivity profile indicates a dual activity against PI3Kα and PI3Kδ, while showing significantly less activity against other Class I PI3K isoforms. The compound is reported to be 6-fold less potent against PI3Kδ, over 200-fold less potent against PI3Kβ, and over 60-fold less potent against PI3Kγ. Furthermore, this compound shows weak inhibitory activity against the related kinases mTOR and DNA-PK, with IC50 values greater than 5 µM.
For comparative purposes, the table below summarizes the inhibitory activity (IC50 values) of this compound and other notable PI3K inhibitors against the four Class I PI3K isoforms.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Selectivity |
| This compound | ~2.3 (Ki) | >460 | >138 | ~13.8 | α/δ |
| Alpelisib | 5 | 1156 | 250 | 290 | α-selective |
| Idelalisib | 820 | 565 | 89 | 2.5 | δ-selective |
| Duvelisib | 1602 | 85 | 27.4 | 2.5 | δ/γ-selective |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-Class I |
Note: IC50 values for this compound against PI3Kβ, γ, and δ are estimated based on the reported relative potencies to PI3Kα.
In Vitro and In Vivo Antitumor Activity
Published data indicates that this compound effectively inhibits PI3K signaling in tumor cell lines, leading to cell cycle arrest. In vivo studies have demonstrated that oral administration of this compound delayed tumor growth in xenograft models of human colon (HT-29) and lung (A549) cancer. Furthermore, the compound showed synergistic effects when combined with the chemotherapeutic agent doxorubicin (B1662922) in an ovarian cancer model. Quantitative data on tumor growth inhibition percentages were not available in the reviewed public data.
Pharmacokinetic Profile
This compound has been described as having a favorable pharmacokinetic profile in mice, with good oral bioavailability. Specific parameters such as Cmax, Tmax, and AUC from these studies are not detailed in the publicly accessible literature.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental evaluation of PI3K inhibitors like this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed experimental protocols for the published data on this compound are not publicly available. However, standard methodologies for evaluating PI3K inhibitors generally include the following:
Biochemical Kinase Assays (In Vitro):
-
Principle: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms.
-
General Procedure:
-
Recombinant PI3K isoforms (α, β, γ, δ) are incubated with the test compound (e.g., this compound) at various concentrations.
-
The kinase reaction is initiated by adding the substrate (e.g., PIP2) and ATP.
-
The production of the phosphorylated product (PIP3) is measured, often using methods like ADP-Glo, HTRF, or ELISA.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays:
-
Principle: To assess the effect of the inhibitor on the PI3K pathway within a cellular context.
-
Phospho-AKT Western Blot:
-
Cancer cell lines are treated with the inhibitor at various concentrations.
-
Cells are stimulated with a growth factor to activate the PI3K pathway.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated AKT (a downstream target of PI3K) and total AKT (as a loading control). The reduction in p-AKT levels indicates pathway inhibition.
-
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo):
-
Cancer cells are seeded in multi-well plates and treated with the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent readout.
-
This assay determines the anti-proliferative effect of the compound.
-
In Vivo Xenograft Studies:
-
Principle: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
General Procedure:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The test compound is administered (e.g., orally) according to a specific dosing schedule.
-
Tumor volume is measured regularly to assess tumor growth inhibition.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
-
Pharmacokinetic Studies:
-
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
General Procedure:
-
The compound is administered to mice (e.g., orally or intravenously).
-
Blood samples are collected at various time points.
-
The concentration of the compound in the plasma is quantified using methods like LC-MS/MS.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) are calculated from the plasma concentration-time curve.
-
Comparative Analysis of ETP-46321: A Cross-Validation with Alternative PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ETP-46321's Performance Against Other PI3K Pathway Modulators.
This guide provides a comprehensive comparison of the novel phosphoinositide 3-kinase (PI3K) inhibitor, this compound, with other established inhibitors targeting the PI3K/AKT/mTOR signaling pathway. Experimental data has been compiled and summarized to offer an objective evaluation of their relative potency, selectivity, and anti-tumor activity. Detailed methodologies for key experiments are provided to support data interpretation and aid in the design of future studies.
Executive Summary
This compound is a potent and selective inhibitor of the p110α and p110δ isoforms of PI3K. Preclinical studies have demonstrated its efficacy in inhibiting PI3K signaling, leading to cell cycle arrest and the suppression of tumor growth in various cancer models. This guide cross-validates these findings by comparing the performance of this compound with that of other well-characterized PI3K inhibitors: Alpelisib (BYL719), a p110α-specific inhibitor; Taselisib (GDC-0032), a p110α, δ, and γ inhibitor; and Idelalisib, a p110δ-specific inhibitor. The comparative data presented herein will assist researchers in selecting the most appropriate tool compound for their specific research needs in the investigation of the PI3K pathway.
Data Presentation: Quantitative Comparison of PI3K Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and its comparators against various PI3K isoforms and in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)
| Compound | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | mTOR | Source(s) |
| This compound | 2.3 (Ki) | >200-fold less potent than α | >60-fold less potent than α | 14.2 (Ki) | >5 µM | [1] |
| Alpelisib (BYL719) | 4.6 | 1,156 | 250 | 290 | - | [2] |
| Taselisib (GDC-0032) | 0.29 (Ki) | 9.1 (Ki) | 0.97 (Ki) | 0.12 (Ki) | - | [3] |
| Idelalisib | 40-300 fold less potent than δ | 40-300 fold less potent than δ | 40-300 fold less potent than δ | 2.5 | 400-4000 fold less potent than δ | [4] |
Table 2: In Vitro Anti-proliferative Activity (IC50 in nM)
| Compound | Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) | Source(s) |
| Taselisib (GDC-0032) | MCF7-neo/HER2 | Breast Cancer | Mutant | 2.5 | [3] |
| Idelalisib | MEC1 | Chronic Lymphocytic Leukemia | Not Specified | 20,400 | [4] |
| Idelalisib | CLL PBMCs | Chronic Lymphocytic Leukemia | Not Specified | 2.9 | [4] |
Signaling Pathways and Experimental Workflows
Visual representations of the PI3K signaling pathway and common experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and the methods used for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research questions.
In Vitro PI3K HTRF Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against PI3K isoforms using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5][6]
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ)
-
PIP2 (substrate)
-
ATP
-
HTRF Kinase Assay Buffer
-
HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotin-PIP3, Streptavidin-Allophycocyanin)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a PIP2/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 2 hours at room temperature to allow for signal development.
-
Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the two emission signals and determine the percent inhibition relative to the DMSO control. IC50 values are calculated using a four-parameter logistic fit.
-
Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the anti-proliferative effect of PI3K inhibitors on cancer cell lines.[7][8][9]
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, T47D with PIK3CA mutations)
-
Complete cell culture medium
-
Test compounds serially diluted in culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis of p-AKT
This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.[10][11][12][13]
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and treat with the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of PI3K inhibitors in a mouse xenograft model.[14][15][16]
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., KPL-4, a PIK3CA-mutant breast cancer cell line)[17]
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control daily for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
(Optional) Collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-AKT).
-
Conclusion
This compound demonstrates potent and selective inhibition of PI3Kα and PI3Kδ isoforms. The comparative data presented in this guide positions this compound as a valuable research tool for investigating the roles of these specific PI3K isoforms in cancer and other diseases. The provided experimental protocols offer a framework for the independent validation and further characterization of this compound and other PI3K inhibitors. Researchers are encouraged to consider the specific isoform selectivity profile of each inhibitor when designing experiments to ensure the appropriate tool is used to address their scientific questions.
References
- 1. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. OUH - Protocols [ous-research.no]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Efficacy of ETP-46321 and Buparlisib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical anti-tumor efficacy of two investigational phosphoinositide 3-kinase (PI3K) inhibitors: ETP-46321 and buparlisib (B177719) (BKM120). While both agents target the PI3K/AKT/mTOR signaling pathway, a critical mediator of cell growth, proliferation, and survival in cancer, they exhibit distinct isoform selectivity profiles that may influence their therapeutic potential and toxicity. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the objective evaluation of these two compounds.
Executive Summary
This compound is a potent and orally bioavailable inhibitor of PI3Kα and PI3Kδ isoforms. Preclinical studies have demonstrated its ability to inhibit tumor cell proliferation and show synergistic effects with cytotoxic and other targeted therapies in various cancer models.
Buparlisib is a pan-class I PI3K inhibitor, targeting all four isoforms (p110α, p110β, p110δ, and p110γ). It has been extensively evaluated in numerous clinical trials for a range of solid tumors and hematological malignancies, showing some clinical activity but also notable toxicities that have posed challenges to its development.
This guide presents a side-by-side overview of the available preclinical data for both compounds. It is important to note that the presented data is compiled from separate studies and not from direct head-to-head comparisons, warranting careful interpretation.
Data Presentation: Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo anti-tumor activity of this compound and buparlisib from various preclinical studies.
Table 1: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | U87 MG | Glioblastoma | Not explicitly stated, but inhibits Akt phosphorylation | [1] |
| HT-29 | Colon Carcinoma | Not explicitly stated, but shows anti-proliferative effects | [1] | |
| A549 | Lung Carcinoma | Not explicitly stated, but shows anti-proliferative effects | [1] | |
| Buparlisib | U87 MG | Glioblastoma | 1.17 | [2] |
| P3 (GBM xenograft) | Glioblastoma | 0.84 | [2] | |
| SNU-601 | Gastric Cancer | 0.816 | [3] | |
| Pediatric Sarcoma Cell Lines (median) | Sarcoma | 1.1 | [4] | |
| Multiple Myeloma Cell Lines (range) | Multiple Myeloma | <1 to >10 | [5] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Tumor Model | Host | Dosing | Outcome | Reference |
| This compound | U87 MG (Glioblastoma) | Mice | Not specified | Reduction in Akt phosphorylation | [1] |
| HT-29 (Colon) | Mice | Once daily | Delayed tumor growth | [1] | |
| A549 (Lung) | Mice | Once daily | Delayed tumor growth | [1] | |
| Ovarian Cancer Model | Mice | Not specified | Synergism with Doxorubicin | [1] | |
| Buparlisib | Patient-derived GBM | Nude rats | 5 mg/kg, 5 days/week | Prolonged survival, reduced tumor volume | [2] |
| A2780 (Ovarian) | Nude mice | 30, 60, 100 mg/kg, daily | Complete inhibition of pAkt | [3] | |
| U87MG (Glioblastoma) | Nude mice | 30, 60 mg/kg, daily | Anti-tumor activity | [3] | |
| ARP1 (Multiple Myeloma) | SCID mice | 5 µM/kg/day | Reduced tumor volume, prolonged survival | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general workflow for preclinical evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and buparlisib.
Caption: A generalized workflow for the preclinical evaluation of anti-tumor efficacy.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of PI3K inhibitors.
In Vitro Cell Proliferation Assay (e.g., MTT/MTS Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 3,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or buparlisib) for a specified duration (typically 72 hours).
-
Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Measurement: Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, and a loading control like GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the effect of the inhibitor on the phosphorylation status of key pathway components.
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: A specific number of human cancer cells (e.g., 1-10 million) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to assess the anti-tumor efficacy of the compound.
Concluding Remarks
Both this compound and buparlisib demonstrate anti-tumor activity by targeting the PI3K pathway. This compound's selectivity for PI3Kα and PI3Kδ may offer a different therapeutic window and toxicity profile compared to the pan-PI3K inhibitor buparlisib. The extensive clinical investigation of buparlisib provides valuable insights into the opportunities and challenges of targeting the PI3K pathway in various cancers, particularly regarding its tolerability.
The preclinical data presented in this guide suggest that both compounds warrant further investigation. Direct comparative studies are necessary to definitively assess their relative efficacy and safety profiles. The choice between a selective versus a pan-PI3K inhibitor will likely depend on the specific cancer type, its underlying genetic alterations, and the therapeutic context (monotherapy vs. combination therapy). This guide serves as a foundational resource for researchers to inform further studies and drug development strategies in the pursuit of effective PI3K-targeted cancer therapies.
References
- 1. A phase Ib dose-escalation study of the oral pan-PI3K inhibitor buparlisib (BKM120) in combination with the oral MEK1/2 inhibitor trametinib (GSK1120212) in patients with selected advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Benchmarking ETP-46321: A Comparative Analysis Against Newer Generation PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of phosphoinositide 3-kinase (PI3K) inhibitors is rapidly evolving, with newer generations of targeted therapies demonstrating enhanced selectivity and potency. This guide provides an objective comparison of the preclinical compound ETP-46321 against a selection of these newer agents, focusing on biochemical potency, cellular activity, and selectivity profiles. All quantitative data is supported by detailed experimental protocols to aid in the replication and further investigation of these findings.
Introduction to PI3K Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] this compound is a potent and orally bioavailable inhibitor of PI3Kα and PI3Kδ.[3] This guide benchmarks this compound against pan-PI3K inhibitors (Buparlisib, Copanlisib), isoform-selective inhibitors (Idelalisib, Taselisib), and dual PI3K/mTOR inhibitors (Gedatolisib) to provide a comprehensive overview of its preclinical profile in the context of current drug development trends.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and newer generation PI3K inhibitors against various PI3K isoforms and mTOR.
| Compound | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| This compound | α/δ selective | ~2.3 | >460 | >138 | ~14.2 | >5000 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 | >1000 |
| Copanlisib (BAY 80-6946) | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 | 45 |
| Idelalisib (CAL-101) | δ selective | 820-8600 | 565-4000 | 89-2100 | 2.5-19 | >4000 |
| Taselisib (GDC-0032) | α/δ/γ selective | 0.29 (Ki) | 9.1 (Ki) | 0.97 (Ki) | 0.12 (Ki) | - |
| Gedatolisib (PF-05212384) | PI3K/mTOR | 0.4 | - | 5.4 | - | 1.6 |
Note: IC50 and Ki values are compiled from various sources and assays, which may lead to variations. Direct head-to-head studies are recommended for precise comparison.[2][3][4][5][6][7][8][9][10][11][12]
Cellular Activity and In Vivo Efficacy
This compound has demonstrated anti-proliferative activity in tumor cell lines and has been shown to induce cell cycle arrest.[3] In vivo, this compound delayed tumor growth in HT-29 colon and A549 lung carcinoma xenograft models and showed synergistic effects with docetaxel (B913) in an ovarian cancer model.[3]
Newer generation inhibitors have also shown significant preclinical and clinical activity. For instance, Copanlisib has demonstrated robust antitumor activity in a rat KPL4 tumor xenograft model.[6] Taselisib has been shown to inhibit the proliferation of p110α mutant breast cancer cell lines with an average IC50 of 70 nM and inhibit tumor growth in corresponding xenograft models.[13]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluation, the following diagrams are provided.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating PI3K inhibitors.
Experimental Protocols
Biochemical Kinase Assay (Fluorescence Polarization)
This assay is used to determine the IC50 values of inhibitors against purified PI3K isoforms.
-
Principle: The assay measures the displacement of a fluorescently labeled phosphoinositide probe from a protein that binds to the product of the kinase reaction. Inhibition of the kinase results in less product formation and therefore less displacement of the probe, leading to a higher fluorescence polarization signal.[12]
-
Reagents:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Fluorescently labeled probe (e.g., TAMRA-PIP3)
-
GRP-1 PH domain protein
-
Test compounds (this compound and comparators)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, incubate the recombinant PI3K enzyme, lipid substrate, and ATP with the test compounds for a defined period (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.
-
Add the fluorescent probe and the binding protein to the wells.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[14]
-
Reagents:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Western Blot Analysis for PI3K Pathway Modulation
This technique is used to assess the effect of inhibitors on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of target proteins.[15]
-
Reagents:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cultured cells with the test compounds at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Conclusion
This compound demonstrates potent and selective inhibition of PI3Kα and PI3Kδ isoforms. When benchmarked against newer generation PI3K inhibitors, its potency against PI3Kα is comparable to or greater than the pan-PI3K inhibitor Buparlisib, though less potent than Copanlisib and the isoform-selective Taselisib. Its selectivity for α and δ isoforms over β and γ is a distinguishing feature. The provided data and protocols offer a framework for researchers to further evaluate the potential of this compound in the context of a continually advancing field of targeted cancer therapies. Further in vivo comparative studies are warranted to fully elucidate its efficacy profile relative to these newer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Biological characterization of this compound a selective and efficacious inhibitor of phosphoinositide-3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Independent Verification of ETP-46321's Dual Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual PI3Kα/δ inhibitor ETP-46321 with other selective PI3K inhibitors. Experimental data is presented to support the analysis, alongside detailed methodologies for key assays.
Comparative Analysis of PI3K Inhibitor Potency
The inhibitory activity of this compound against PI3Kα and PI3Kδ has been evaluated and compared with other well-characterized PI3K inhibitors, including the PI3Kδ-selective inhibitor Idelalisib, the dual PI3Kδ/γ inhibitor Duvelisib, and the pan-Class I PI3K inhibitor Copanlisib. The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) of these compounds against the Class I PI3K isoforms.
Table 1: In Vitro Inhibitory Potency (IC50, nM) of PI3K Inhibitors
| Compound | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound | 2.3 (Ki) | >5000 | >5000 | 14.2 (Ki) |
| Idelalisib | 820 | 4000 | 260 | 2.5 |
| Duvelisib | - | - | 50 | 1 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
Table 2: Cellular Activity - Inhibition of Akt Phosphorylation (IC50, nM)
| Compound | Cell Line | p-Akt (Ser473) IC50 (nM) |
| This compound | U87 MG | ~10 |
| Idelalisib | CLL | ~50 |
| Duvelisib | CLL | 0.36 |
| Copanlisib | Various | Not specified |
Note: Data is compiled from various sources and assays; direct comparison should be made with caution. Ki values for this compound are presented where IC50 values were not available in the initial search results.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of IC50 values for PI3K inhibitors using a luminescence-based kinase assay that measures the amount of ADP produced.
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 0.025 mg/mL BSA.
-
Lipid Substrate: Prepare a working solution of phosphatidylinositol-4,5-bisphosphate (PIP2) in Kinase Buffer.
-
ATP Solution: Prepare a stock solution of ATP in Kinase Buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in Kinase Buffer.
Assay Procedure:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3K enzyme/lipid substrate mix to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.[1][2]
Cellular Western Blot for Akt Phosphorylation
This protocol describes the measurement of phosphorylated Akt (p-Akt) levels in cells treated with PI3K inhibitors as a marker of pathway inhibition.
Cell Culture and Treatment:
-
Seed cells (e.g., U87 MG glioblastoma cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor (e.g., this compound) or vehicle (DMSO) for the desired time (e.g., 2 hours).
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.[3][4]
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for inhibitor characterization.
References
Assessing the Therapeutic Window of ETP-46321 Compared to Pan-PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, δ, and γ), have been developed, their clinical utility has been hampered by significant on-target and off-target toxicities, leading to a narrow therapeutic window. This guide provides an objective comparison of ETP-46321, a potent and selective PI3Kα/δ inhibitor, with pan-PI3K inhibitors, focusing on their therapeutic window as supported by preclinical data.
Executive Summary
This compound demonstrates a potentially wider therapeutic window compared to pan-PI3K inhibitors. This is attributed to its selective inhibition of PI3Kα and PI3Kδ isoforms, which are frequently dysregulated in cancer, while sparing PI3Kβ and PI3Kγ, which are more broadly involved in normal physiological processes. This selectivity profile is expected to translate into reduced mechanism-based toxicities, such as hyperglycemia, which are common dose-limiting side effects of pan-PI3K inhibitors. Preclinical data indicates that this compound effectively inhibits tumor growth in vivo at well-tolerated doses, suggesting a favorable balance between efficacy and safety.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Representative Pan-PI3K Inhibitors
| Compound | PI3Kα (Ki, nM) | PI3Kβ (Ki, nM) | PI3Kγ (Ki, nM) | PI3Kδ (Ki, nM) |
| This compound | 2.3 | >200-fold less potent than α | >60-fold less potent than α | 14.2 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
Data for pan-PI3K inhibitors are IC50 values.
Table 2: Preclinical In Vivo Efficacy of this compound
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Observed Toxicities |
| HT-29 (colon carcinoma) | Once a day treatment | Delayed tumor growth | Not specified in abstract |
| A549 (lung carcinoma) | Once a day treatment | Delayed tumor growth | Not specified in abstract |
| Ovarian cancer model | In combination with Doxorubicin | Synergistic tumor growth inhibition | Not specified in abstract |
| K-RasG12V driven lung tumor | Not specified | Significant tumor growth inhibition | Not specified in abstract |
Table 3: Common Dose-Limiting Toxicities of Pan-PI3K Inhibitors in Clinical Trials
| Adverse Event | Buparlisib (BKM120) | Pictilisib (GDC-0941) |
| Hyperglycemia | Grade 3-4: 15% | Rare |
| Rash | Grade 3-4: 8% | Rare |
| Diarrhea | Common | Grade 3-4: 8% |
| Fatigue | Common | Grade 3-4: 8% |
| Increased ALT | Grade 3-4: 26% | Not reported as dose-limiting |
| Depression/Anxiety | Grade 3-4: 5% each | Not reported as dose-limiting |
Signaling Pathway and Mechanism of Action
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn regulates a multitude of cellular processes including cell survival, proliferation, and metabolism. Pan-PI3K inhibitors non-selectively block all Class I PI3K isoforms, leading to widespread disruption of this pathway in both cancerous and healthy tissues. In contrast, this compound's targeted inhibition of PI3Kα and PI3Kδ focuses the therapeutic effect on the isoforms most commonly implicated in cancer, while minimizing the impact on ubiquitously expressed isoforms crucial for normal cellular function.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of compounds against different PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by thin-layer chromatography and autoradiography, or by using commercially available ADP-Glo™ Kinase Assay kits that measure the amount of ADP produced.
-
IC50 or Ki values are calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Proliferation Assay (e.g., MTS or CellTiter-Glo® Assay)
Objective: To assess the effect of the inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound or vehicle control.
-
After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTS or CellTiter-Glo®) is added to each well.
-
For MTS assays, the absorbance at 490 nm is measured, which is proportional to the number of viable cells. For CellTiter-Glo® assays, luminescence is measured, which correlates with the amount of ATP and thus the number of metabolically active cells.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitors in a living organism.
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound) via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The therapeutic window is assessed by comparing the anti-tumor efficacy with the observed toxicities, such as body weight loss, changes in blood glucose levels, and other signs of morbidity.
Discussion and Conclusion
The data presented in this guide highlight a key differentiator between this compound and pan-PI3K inhibitors: isoform selectivity. This compound's potent inhibition of PI3Kα and PI3Kδ, coupled with its significantly lower activity against PI3Kβ and PI3Kγ, suggests a more targeted therapeutic approach.[1] Pan-PI3K inhibitors, by virtue of their broad activity against all Class I isoforms, are more likely to induce on-target toxicities in normal tissues where these isoforms play crucial physiological roles.
A prime example of this is hyperglycemia, a common and often dose-limiting toxicity of pan-PI3K inhibitors.[2][3][4] This is largely due to the inhibition of PI3Kα and PI3Kβ in insulin-sensitive tissues, which disrupts glucose metabolism.[5] The sparing of PI3Kβ by this compound is anticipated to mitigate this adverse effect, thereby widening its therapeutic window. While direct comparative in vivo studies on blood glucose levels were not identified in the initial search, the selectivity profile strongly supports this hypothesis.
The preclinical in vivo efficacy data for this compound demonstrates its ability to inhibit tumor growth in various cancer models.[1] While direct head-to-head comparisons with pan-PI3K inhibitors in the same preclinical studies are not publicly available, the ability of this compound to achieve significant tumor growth inhibition at presumably well-tolerated doses is a positive indicator of its therapeutic potential. The severe toxicities observed with pan-PI3K inhibitors in clinical trials often necessitate dose reductions or interruptions, which can compromise their anti-tumor efficacy.[2][3]
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling ETP-46321
This guide provides critical safety and logistical information for the handling and disposal of ETP-46321, a potent PI3K α and δ inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
1. Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The required PPE varies depending on the specific handling scenario.[1]
Table 1: Recommended Personal Protective Equipment for this compound
| Scenario | Required PPE |
| Routine Handling in a Ventilated Area | Chemical-resistant gloves (inspected before use), lab coat, and safety glasses with side shields. |
| Operations with Risk of Aerosol or Dust Formation | Full-face respirator, chemical-impermeable gloves, and impervious clothing.[1] |
| Spill Cleanup | Chemical-impermeable gloves, fire/flame resistant and impervious clothing, and a full-face respirator if ventilation is inadequate.[1] |
| Emergency Situations (e.g., Fire) | Self-contained breathing apparatus. |
2. Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling:
-
Always handle this compound in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Gloves must be inspected prior to use. Wash and dry hands thoroughly after handling.[1] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
-
-
Storage:
3. Spill and Disposal Procedures
In the event of a spill or the need for disposal, the following step-by-step procedures must be followed.
3.1. Spill Cleanup
-
Evacuate and Secure the Area: Immediately evacuate personnel from the spill area and keep people upwind of the spill.[1]
-
Remove Ignition Sources: Eliminate all potential sources of ignition.[1]
-
Ventilate the Area: Ensure adequate ventilation.[1]
-
Don Appropriate PPE: Wear chemical-impermeable gloves, impervious clothing, and a full-face respirator if necessary.[1]
-
Contain and Collect the Spill:
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Waste: Dispose of the collected material and any contaminated items as hazardous waste.
3.2. Disposal
-
This compound must be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
4. First Aid Measures
In case of exposure to this compound, follow these first aid procedures immediately.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Diagrams
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step procedure for this compound spill cleanup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
